Adlupulone
Description
This compound is a natural product found in Humulus scandens, Humulus japonicus, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPOWGXRDUFAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318318 | |
| Record name | Adlupulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35049-54-8, 28374-71-2 | |
| Record name | Adlupulone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35049-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adlupulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adlupulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADLUPULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2S4D7K08Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Adlupulone Biosynthesis Pathway in Humulus lupulus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adlupulone (B1665543) biosynthesis pathway in Humulus lupulus (hop). This compound, a member of the β-bitter acids, is a prenylated phloroglucinol (B13840) derivative synthesized in the lupulin glands of hop cones. These compounds are of significant interest not only for their contribution to the bitterness and aroma of beer but also for their potential pharmacological activities. This document details the enzymatic steps, precursor molecules, and cellular organization of this intricate metabolic pathway. It is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The this compound Biosynthesis Pathway: An Overview
The biosynthesis of this compound is a specialized metabolic pathway localized within the glandular trichomes (lupulin glands) of the female hop plant. The pathway can be broadly divided into three key stages:
-
Formation of the Acyl-CoA Precursor: The pathway begins with the degradation of the branched-chain amino acid (BCAA) isoleucine to form 2-methylbutyryl-CoA.
-
Assembly of the Phloroglucinol Core: The acyl-CoA starter unit undergoes condensation with three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase, to form the characteristic phloroglucinol ring structure.
-
Sequential Prenylation: The phloroglucinol core is then decorated with three prenyl groups, derived from dimethylallyl pyrophosphate (DMAPP), in a series of reactions catalyzed by aromatic prenyltransferases.
The entire process is a testament to the complex and highly regulated nature of plant secondary metabolism, involving enzymes and intermediates localized across different subcellular compartments, including the mitochondria and plastids.
Quantitative Data on this compound Biosynthesis
The following tables summarize the available quantitative data related to the this compound biosynthesis pathway, providing insights into enzyme kinetics and metabolite concentrations.
Table 1: Kinetic Parameters of Key Enzymes in Bitter Acid Biosynthesis
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nkat/mg) | k_cat_ (s⁻¹) | Source(s) |
| HlBCAT1 (catabolic) | L-Isoleucine | 210 ± 30 | 0.81 ± 0.02 | 0.58 | [1][2] |
| 3-methyl-2-oxopentanoate | 20 ± 2 | 1.8 ± 0.03 | 1.3 | [1][2] | |
| HlBCAT2 (biosynthetic) | L-Isoleucine | 400 ± 60 | 0.9 ± 0.04 | 0.65 | [1][2] |
| 3-methyl-2-oxopentanoate | 100 ± 10 | 1.9 ± 0.05 | 1.4 | [1][2] | |
| Valerophenone Synthase (VPS) | Isovaleryl-CoA | 4 | Not Reported | Not Reported | [3] |
| Malonyl-CoA | 33 | Not Reported | Not Reported | [3] | |
| Truncated HlPT1L | Phlorisobutyrophenone (PIBP) | 16.3 ± 1.2 | Not Reported | 0.011 | [4] |
| Phlorisovalerophenone (B41633) (PIVP) | 14.2 ± 1.0 | Not Reported | 0.013 | [4] | |
| Dimethylallyl pyrophosphate (DMAPP) | 11.5 ± 1.1 | Not Reported | 0.012 | [4] | |
| HlPT1L/HlPT2 Complex | Phlorisovalerophenone (PIVP) | 15.3 ± 1.2 | Not Reported | 0.12 | [4] |
| Dimethylallyl pyrophosphate (DMAPP) | 10.9 ± 0.9 | Not Reported | 0.13 | [4] |
Table 2: Concentration of Precursors and Bitter Acids in Humulus lupulus Tissues
| Metabolite | Lupulin Glands (nmol/g FW) | Cones (nmol/g FW) | Leaves (nmol/g FW) | Source(s) |
| Branched-Chain Amino Acids | ||||
| Isoleucine | ~100 | ~150 | ~100 | [5][6] |
| Acyl-CoA Precursors | ||||
| 2-Methylbutyryl-CoA | ~2 | Not Detected | Not Detected | [5][6] |
| Isovaleryl-CoA | ~10 | Not Detected | Not Detected | [5][6] |
| Isobutyryl-CoA | ~2 | Not Detected | Not Detected | [5][6] |
| Malonyl-CoA | ~2 | Not Detected | Not Detected | [5][6] |
| Bitter Acids | ||||
| This compound | Varies by cultivar | Varies by cultivar | Low levels detected | [7] |
| Lupulone | Varies by cultivar | Varies by cultivar | Main bitter acid in leaves | [5] |
| Cohumulone | Varies by cultivar | Varies by cultivar | Low levels detected | [7] |
Note: The absolute concentrations of this compound and other bitter acids vary significantly between different hop cultivars. This compound typically constitutes 10-15% of the total β-acids.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Metabolite Extraction from Hop Tissues for LC-MS Analysis
This protocol is adapted for the extraction of bitter acids and their precursors from hop tissues. For targeted analysis of lupulin glands, it is recommended to first isolate the glands from the cones by sieving at low temperatures.
Materials:
-
Fresh or frozen hop tissue (cones, leaves, or isolated lupulin glands)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Solvent: 80% Methanol (MeOH) in water, pre-chilled to -20°C
-
Microcentrifuge tubes
-
Microcentrifuge (capable of reaching 14,000 x g at 4°C)
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Weigh approximately 100 mg of fresh or frozen hop tissue into a pre-chilled mortar.
-
Immediately add liquid nitrogen and grind the tissue to a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold 80% MeOH to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Store the filtered extract at -80°C until LC-MS analysis.
In Vitro Assay for Prenyltransferase Activity
This protocol describes an assay to measure the activity of hop prenyltransferases (HlPT1L and HlPT2) using microsomal preparations from yeast expressing the recombinant enzymes.[8]
Materials:
-
Yeast microsome preparation containing the recombinant prenyltransferase(s).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT), 30 mM NaF (phosphatase inhibitor).
-
Prenyl Acceptor Substrate Stock: 10 mM solution of phlorisovalerophenone (PIVP) or other phloroglucinol derivatives in DMSO.
-
Prenyl Donor Substrate Stock: 10 mM solution of Dimethylallyl pyrophosphate (DMAPP) in water.
-
Ethyl acetate (B1210297)
-
Microcentrifuge tubes
-
Thermomixer or water bath set to 30°C
Procedure:
-
Prepare the reaction mixture in a 1.5 mL microcentrifuge tube by adding the following components in order:
-
215 µL of Assay Buffer
-
2.5 µL of 10 mM PIVP stock (final concentration: 100 µM)
-
2.5 µL of 10 mM DMAPP stock (final concentration: 100 µM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the yeast microsome preparation (protein concentration should be optimized).
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 250 µL of ethyl acetate.
-
Vortex vigorously for 1 minute to extract the products.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction of the aqueous phase with another 250 µL of ethyl acetate and combine the organic layers.
-
Evaporate the ethyl acetate under a stream of nitrogen gas.
-
Re-dissolve the dried residue in a suitable solvent (e.g., methanol) for LC-MS analysis to identify and quantify the prenylated products.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression levels of genes involved in this compound biosynthesis in different hop tissues.
1. RNA Extraction:
-
Isolate total RNA from hop tissues (e.g., lupulin glands, leaves, cones) using a commercial plant RNA extraction kit or a TRIzol-based method. It is crucial to work in an RNase-free environment.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
3. qRT-PCR:
-
Design and validate primers specific to the target genes (e.g., HlBCAT1, HlVPS, HlPT1L, HlPT2) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Prepare the qRT-PCR reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound biosynthesis pathway and a typical experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Derivatization of Adlupulone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the chemical synthesis and derivatization of adlupulone (B1665543), a bioactive beta-bitter acid found in hops (Humulus lupulus). This compound, a prenylated phloroglucinol (B13840) derivative, is of growing interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial activities.[1][2] This guide details its biosynthetic origins, modern chemical synthesis protocols, key derivatization reactions, and explores its biological mechanisms of action.
Introduction to this compound
This compound is a member of the lupulone (B1675512) family, also known as beta-acids, which are significant constituents of the hop resin.[3] Its chemical structure is characterized by a 2-methylbutanoyl acyl side chain on a phloroglucinol core that is further substituted with three prenyl groups.[4] The molecular formula of this compound is C₂₆H₃₈O₄.[1][4] While historically overshadowed by alpha-acids (humulones) in the brewing industry, lupulones are gaining attention in medicinal chemistry for their diverse biological activities.[5][6] this compound typically constitutes 10% to 15% of the total beta-acids in various hop varieties.[3][7]
Chemical Synthesis of this compound
The acquisition of pure this compound can be achieved through extraction from natural sources, heterologous biosynthesis in microorganisms, or total chemical synthesis.
In the hop plant, the biosynthesis of lupulones begins with the condensation of an acyl-CoA (specifically isovaleryl-CoA for lupulone, and its analogues for co- and this compound) with three molecules of malonyl-CoA.[8][9] This reaction is catalyzed by a chalcone (B49325) synthase-like enzyme, valerophenone (B195941) synthase (VPS), to form a phloroglucinol derivative.[8][9] This core is then subjected to multiple prenylation steps, catalyzed by aromatic prenyltransferases, which attach dimethylallyl diphosphate (B83284) (DMAPP) moieties to the ring, yielding the final triprenylated structure.[8]
While early syntheses presented challenges regarding yield and selectivity, recent advancements have led to more efficient and environmentally benign methods.[5][6] A notable strategy involves the direct triprenylation of the corresponding acylphloroglucinol precursor. This approach offers high efficiency by using water as a solvent and enabling direct crystallization of the product.[5][6]
The production of lupulones in microbial hosts like Saccharomyces cerevisiae is an emerging alternative to chemical synthesis or plant extraction.[10] This metabolic engineering approach involves constructing a synthetic pathway using genes from the hop plant.[10] While initial attempts resulted in the accumulation of precursors without final product formation, strategies such as downregulating competing metabolic pathways (e.g., the ergosterol (B1671047) biosynthesis pathway) have successfully enabled the production of lupulones.[10][11]
Derivatization of this compound
Chemical modification of the this compound scaffold can generate novel compounds with potentially enhanced or altered biological activities. Key derivatization strategies include oxidation and cyclization.
This compound can be readily oxidized to form adhulupone. This conversion can be achieved using sodium persulphate in a methanolic solution under reflux or through oxygenation in the presence of sodium sulphite.[12] This reaction introduces an additional hydroxyl group, transforming the cyclohexadienone ring.
References
- 1. Buy this compound | 35049-54-8 [smolecule.com]
- 2. Anticholinesterase Activity and Bioactive Compound Profiling of Six Hop (Humulus lupulus L.) Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beerandbrewing.com [beerandbrewing.com]
- 4. This compound | C26H38O4 | CID 9909740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Expedient Synthesis of Lupulones and Their Derivatization to 2,8-7 H-Dihydrochromen-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. beerandbrewing.com [beerandbrewing.com]
- 8. researchgate.net [researchgate.net]
- 9. lupulone and humulone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Enabling Heterologous Synthesis of Lupulones in the Yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Spectroscopic Profile of Adlupulone: A Technical Guide for Researchers
Introduction
Adlupulone, a member of the beta-acids found in hops (Humulus lupulus), is a subject of growing interest in phytochemical and pharmacological research. As a key bittering compound, its precise characterization is crucial for quality control in the brewing industry and for exploring its potential therapeutic applications. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a visual representation of the analytical workflow are presented to support researchers in the identification and quantification of this natural product.
Spectroscopic Data of this compound
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. While a complete, publicly available dataset is not fully consolidated in the literature, this section compiles the most current and relevant data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) in ppm |
| Data not available in compiled public sources. | Referenced in databases such as SpectraBase, typically acquired in CD₃OD.[1] |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Specific experimental data for this compound is not readily available in public repositories. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering insights into its structure.
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value | Source/Method |
| Molecular Formula | C₂₆H₃₈O₄ | PubChem[1] |
| Molecular Weight | 414.58 g/mol | PubChem[1] |
| Exact Mass | 414.27701 g/mol | SpectraBase[1] |
| [M-H]⁻ Ion (m/z) | 413.27 | TrichOME Database |
| Major Fragment Ions | Specific experimental fragmentation data for this compound is not detailed in public databases. Predicted fragmentation would likely involve cleavage of the prenyl side chains and fragmentation of the acyl side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (stretch, H-bonded) | 3500-3200 | Strong, Broad |
| C-H (stretch, sp³) | 3000-2850 | Medium |
| C=O (stretch, ketone) | ~1715 | Strong |
| C=O (stretch, enol) | ~1650 | Strong |
| C=C (stretch) | 1680-1640 | Medium |
| C-O (stretch) | 1320-1000 | Strong |
Note: This table is based on typical IR absorption ranges for the functional groups present in this compound's structure as specific experimental data is not available.
Experimental Protocols
The following are detailed methodologies that represent standard approaches for obtaining the spectroscopic data presented above for a natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄, CD₃OD, or chloroform-d, CDCl₃) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer with a carbon-observe probe.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small percentage of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is typically used.
-
LC-MS Parameters:
-
Chromatography: Reversed-phase chromatography with a C18 column is commonly employed. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is used to separate this compound from other components.
-
Mass Spectrometry (ESI):
-
Ionization mode: Negative ion mode ([M-H]⁻) is often effective for acidic compounds like this compound.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Desolvation gas flow and temperature: Optimized for the specific instrument and flow rate.
-
-
MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion (e.g., m/z 413.27) is isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas. The collision energy is varied to obtain a comprehensive fragmentation pattern.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: A small amount of purified this compound is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The sample is placed in the spectrometer, and the spectrum is recorded.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
The Isolation and Discovery of Adlupulone from Hop Varieties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlupulone (B1665543) is a member of the beta-acid family of organic compounds, also known as lupulones, found in the resin of hop (Humulus lupulus L.) cones.[1][2] These compounds are of significant interest to the brewing, pharmaceutical, and nutraceutical industries due to their diverse biological activities, including potential anti-inflammatory and anticancer effects.[3] this compound, along with its analogues colupulone (B1216029) and lupulone (B1675512), contributes to the overall chemical profile of hops.[1] While alpha-acids are primarily responsible for the bitterness in beer, beta-acids play a more subtle role in flavor and aroma and are increasingly recognized for their therapeutic potential.[2][4] This technical guide provides an in-depth overview of the discovery, isolation, and quantification of this compound from various hop varieties, complete with detailed experimental protocols and an exploration of its known signaling pathways.
This compound in Hop Varieties: A Quantitative Overview
This compound consistently constitutes approximately 10% to 15% of the total beta-acid content across different hop varieties.[1] The absolute amount of this compound in a given hop variety is therefore dependent on its total beta-acid concentration. The following table summarizes the typical beta-acid content of several common hop varieties, from which the this compound concentration can be estimated.
| Hop Variety | Typical Total Beta-Acids (% w/w) | Estimated this compound Content (% of Total Beta-Acids) |
| Agnus | ~10.24 | 10-15 |
| Cascade | High | 10-15 |
| Celeia | ~2.77 | 10-15 |
| Gaia | ~7.30 | 10-15 |
| Golding | ~2.97 | 10-15 |
| Hersbrucker | Low (e.g., ~2.5% alpha-acids) | 10-15 |
| Hüller Bitterer | - | 10-15 |
| Lubelski | - | 10-15 |
| Magnum | High (e.g., ~11% alpha-acids) | 10-15 |
| Marynka | - | 10-15 |
| Nugget | - | 10-15 |
| Perle | High | 10-15 |
| Polaris | 5.0-6.5 | 10-15 |
| Rubín | ~3.73 | 10-15 |
| Saaz | Low | 10-15 |
| Strisselspalter | Low | 10-15 |
| Summit | 4.0-6.0 | 10-15 |
| Tettnang | Low | 10-15 |
| Tradition | - | 10-15 |
| Vital | ~7.30 | 10-15 |
| Zeus | High (e.g., ~16% alpha-acids) | 10-15 |
Note: The beta-acid content in hops can vary depending on growing conditions, harvest time, and storage.[5][6]
Experimental Protocols: Isolation and Quantification of this compound
The isolation and quantification of this compound and other beta-acids from hops typically involve an extraction step followed by chromatographic analysis.
Extraction Methodologies
1. Solvent-Based Extraction
Organic solvents are highly effective for the complete extraction of lupulones from raw hop materials.[6]
-
Materials:
-
Dried hop cones or pellets
-
Methanol (B129727) or ethanol (B145695) (analytical grade)
-
Grinder or mortar and pestle
-
Mechanical shaker
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
-
-
Protocol:
-
Grind the dried hop material to a fine powder.
-
Weigh a known amount of the hop powder and place it in an Erlenmeyer flask.
-
Add a sufficient volume of methanol or ethanol to completely submerge the hop powder (e.g., a 1:10 solid-to-solvent ratio).
-
Agitate the mixture on a mechanical shaker for at least one hour at room temperature.
-
Filter the mixture to separate the liquid extract from the solid hop residue.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude beta-acid-rich extract.
-
2. Supercritical CO₂ Extraction
Supercritical fluid extraction (SFE) with carbon dioxide is a green alternative to solvent-based methods, yielding high-purity extracts.
-
Materials:
-
Dried and ground hop material
-
Supercritical Fluid Extraction system
-
-
Protocol:
-
Load the extraction vessel of the SFE system with the ground hop material.
-
Set the extraction parameters. A two-step process can be employed to first extract essential oils at lower pressure and then beta-acids at a higher pressure.
-
Fraction 1 (Essential Oils): 2180 psi, 40°C.
-
Fraction 2 (Alpha and Beta-Acids): 5000 psi, 60°C.
-
-
Initiate the flow of supercritical CO₂ through the vessel.
-
Collect the extracted material in the collection vessel as the CO₂ is depressurized.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and reliable method for the separation and quantification of beta-acid analogues.[2][7]
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 or similar, equipped with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm).[8]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v) acidified with 0.025% (v/v) formic acid.[2] Alternatively, a mobile phase of 80:20 methanol to deionized water with 0.1% formic acid can be used.[8]
-
Detection: UV at 326 nm.[2]
-
-
Sample and Standard Preparation:
-
Dissolve the crude hop extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards using a certified reference material such as the International Calibration Extract (ICE-3 or ICE-4) from the American Society of Brewing Chemists (ASBC).[8]
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the peaks corresponding to the beta-acid analogues based on their retention times compared to the standards. This compound and lupulone often co-elute.[2]
-
Construct a calibration curve from the standard injections and quantify the amount of this compound/lupulone in the samples.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: From Hops to this compound Quantification
The following diagram illustrates the general workflow for the extraction and analysis of this compound from hop samples.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. Lupulone triggers p38 MAPK-controlled activation of p53 and of the TRAIL receptor apoptotic pathway in human colon cancer-derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. agraria.com.br [agraria.com.br]
- 7. Analysis of Alpha and Beta-Acids in Hops with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Signaling of Adlupulone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adlupulone, a beta-acid derived from hop resin, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory signaling mechanisms. It details the molecular targets, key signaling pathways, and relevant experimental protocols for its investigation. The primary mechanism of this compound is believed to be the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. Furthermore, evidence suggests modulation of the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways. This document serves as a resource for researchers and professionals in drug development, offering a structured presentation of available data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further investigation into the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can be associated with adverse effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes. This has driven the search for novel anti-inflammatory agents with improved safety profiles.
This compound, a constituent of hop resin, has garnered attention for its potential as an anti-inflammatory agent. Its purported mechanism of action, involving the dual inhibition of COX-2 and 5-LOX, offers a promising strategy to mitigate inflammation while potentially reducing the side effects associated with traditional NSAIDs. This guide synthesizes the current knowledge on the anti-inflammatory signaling of this compound, providing a technical foundation for further research and development.
Molecular Targets and Signaling Pathways
The anti-inflammatory effects of this compound are thought to be mediated through its interaction with several key molecular targets and signaling pathways.
Dual Inhibition of COX-2 and 5-LOX
The primary proposed mechanism of this compound's anti-inflammatory activity is the simultaneous inhibition of COX-2 and 5-LOX. These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), such as prostaglandin (B15479496) E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.[1][2]
-
5-Lipoxygenase (5-LOX): An enzyme that converts arachidonic acid into leukotrienes (LTs), such as leukotriene B4 (LTB4). LTB4 is a potent chemoattractant for neutrophils and other immune cells, promoting their infiltration into inflamed tissues.[3][4]
By dually inhibiting both enzymes, this compound can theoretically reduce the production of both prostaglandins and leukotrienes, leading to a more comprehensive suppression of the inflammatory response.[5][6] This dual-inhibition strategy may also circumvent the shunting of arachidonic acid metabolism towards the 5-LOX pathway that can occur with selective COX-2 inhibitors.
Figure 1: this compound's dual inhibition of COX-2 and 5-LOX.
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is hypothesized to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.[7]
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Activation of PPARγ Signaling
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes and promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[8] this compound may act as a PPARγ agonist, contributing to its overall anti-inflammatory profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. Experimental models of skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells | Sciety [sciety.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
Exploring the In Vitro Antioxidant Capacity of Adlupulone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adlupulone, a prominent β-acid derived from the hop plant (Humulus lupulus), has garnered scientific interest for its diverse bioactive properties. This technical guide provides an in-depth exploration of the in vitro antioxidant capacity of this compound. While quantitative data on the isolated compound remains emergent, this document synthesizes the existing research on hop-derived β-acids, offering a comprehensive overview of their antioxidant potential. The guide details the experimental protocols for key antioxidant assays, presents available data in structured tables, and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage.
This compound is a member of the β-acid family of compounds found in hops, which also includes lupulone (B1675512) and colupulone. These compounds are known for their contribution to the bitterness and aroma of beer, but also possess a range of pharmacological activities. Notably, emerging research points towards the significant antioxidant potential of β-acids. It has been reported that isolated n-adlupulone demonstrates strong radical scavenging activity, comparable to that of ascorbic acid. Furthermore, this compound, as a constituent of β-acid extracts, is implicated in the modulation of cellular signaling pathways associated with oxidative stress, such as the NF-κB pathway.
This guide aims to provide a detailed technical overview of the methodologies used to assess the in vitro antioxidant capacity of this compound and related β-acids, to present the currently available data, and to illustrate the underlying molecular mechanisms.
Quantitative Data on Antioxidant Capacity
While specific antioxidant capacity values for isolated this compound are not extensively reported in the literature, studies on hop extracts and β-acid mixtures provide valuable insights into its potential. The following tables summarize the available quantitative data.
Table 1: Antioxidant Capacity of Hop Extracts and β-Acid Mixtures
| Sample Description | Assay | Result | Reference |
| Mixture of co-lupulone with n-lupulone + ad-lupulone (1:4) | Overall Antioxidant Activity | Strongest activity among tested mixtures | [1] |
| Hop Extracts (various genotypes) | FRAP | -0.194 (correlation coefficient for n+this compound) | [2] |
| Hop Extracts (various genotypes) | ORAC | -0.184 (correlation coefficient for n+this compound) | [2] |
| Hop Extracts (various genotypes) | Intracellular Antioxidant (IA) Potential | 0.159 (correlation coefficient for n+this compound) | [2] |
| β-acid rich hop extract | Inhibition of NF-κB activity | More pronounced effect than α-acid rich extract | [3] |
| β-acid rich hop extract | Inhibition of ERK1/2 phosphorylation | More pronounced effect than α-acid rich extract | [3] |
Note: Negative correlation coefficients in FRAP and ORAC assays from one study suggest complexity in the antioxidant actions of these compounds within a mixture, possibly due to synergistic or antagonistic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant capacity. The following sections describe the protocols for the most common in vitro antioxidant assays applied to hop-derived compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 60 µM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Sample Preparation: this compound or the β-acid extract is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: An aliquot of the sample solution is mixed with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
Methodology:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
Sample Preparation: this compound or the β-acid extract is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: An aliquot of the sample solution is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 6-7 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Sample Preparation: this compound or the β-acid extract is dissolved in a suitable solvent.
-
Reaction Mixture: A small volume of the sample is mixed with the freshly prepared FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by reading the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate. The results are typically expressed as Trolox equivalents or ferrous ion equivalents.
Signaling Pathways
The antioxidant effects of this compound and other β-acids are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular response to oxidative stress.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as ROS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Hop β-acids have been shown to inhibit the activation of NF-κB. This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, β-acids block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.
Conclusion
The available evidence strongly suggests that this compound possesses significant antioxidant properties. While direct quantitative data for the isolated compound is limited, studies on hop extracts and β-acid fractions consistently demonstrate their capacity to scavenge free radicals and modulate cellular pathways involved in oxidative stress. The inhibitory effect on the NF-κB pathway highlights a key mechanism by which this compound may exert its anti-inflammatory and antioxidant effects.
For researchers and drug development professionals, this compound represents a promising natural compound for further investigation. Future research should focus on quantifying the antioxidant capacity of isolated this compound using a battery of in vitro assays and validating these findings in cellular and in vivo models. A deeper understanding of its structure-activity relationship and its precise molecular targets will be crucial for unlocking its full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such future studies.
References
Preliminary Studies on Adlupulone's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Adlupulone is a hypothetical compound used for illustrative purposes within this technical guide. The experimental data, protocols, and pathways described are based on preliminary research into structurally related hop-derived compounds with neuroprotective potential and are intended to provide a framework for the potential investigation of novel molecules like this compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and dysfunction. A key pathological driver in these conditions is oxidative stress and neuroinflammation. Consequently, therapeutic strategies are increasingly focused on identifying compounds that can mitigate these detrimental processes. This compound, a hypothetical novel chalcone, is proposed as a potential neuroprotective agent. This document outlines a preliminary technical guide for investigating the neuroprotective effects of this compound, drawing upon established methodologies and findings from related compounds. The primary proposed mechanism of action for this compound is the activation of the Nrf2-Keap1 antioxidant response pathway.
Core Mechanism of Action: The Nrf2-Keap1 Pathway
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[1][2] In the presence of oxidative stress, or upon interaction with electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2.[2][3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[1][4] This leads to the production of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a crucial role in detoxifying reactive oxygen species (ROS) and reducing inflammation.[5][6]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preliminary in vitro studies on this compound, based on typical results seen with related neuroprotective compounds.
Table 1: In Vitro Neuroprotection of this compound in SH-SY5Y Cells
| Treatment Group | Cell Viability (%) (Mean ± SD) | Intracellular ROS Levels (Fluorescence Units, Mean ± SD) |
| Control | 100 ± 4.5 | 150 ± 12.8 |
| Oxidative Stressor (H₂O₂) | 48 ± 5.2 | 850 ± 45.1 |
| This compound (1 µM) + H₂O₂ | 65 ± 4.8 | 520 ± 33.7 |
| This compound (5 µM) + H₂O₂ | 82 ± 3.9 | 280 ± 21.9 |
| This compound (10 µM) + H₂O₂ | 91 ± 4.1 | 180 ± 15.3 |
Table 2: Effect of this compound on Nrf2 Target Gene Expression in SH-SY5Y Cells
| Treatment Group | Nrf2 Nuclear Translocation (Fold Change vs. Control) | HO-1 mRNA Expression (Fold Change vs. Control) | NQO1 mRNA Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 4.2 | 5.8 | 4.5 |
| This compound (10 µM) | 6.8 | 9.3 | 7.1 |
Detailed Experimental Protocols
Cell Culture and Treatment
The human neuroblastoma cell line, SH-SY5Y, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. This compound, dissolved in DMSO, is added to the cell culture medium at the desired concentrations for a pre-treatment period of 1 to 2 hours. Subsequently, an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is introduced to induce neurotoxicity.[7]
Cell Viability Assay (MTT Assay)
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are washed with phosphate-buffered saline (PBS) and incubated with DCFH-DA (10 µM) for 30 minutes at 37°C in the dark. The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Western Blotting for Nrf2 Nuclear Translocation
To determine the nuclear translocation of Nrf2, nuclear and cytoplasmic protein fractions are separated using a nuclear extraction kit. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1). After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Total RNA is extracted from treated cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Visualizations
Signaling Pathway Diagram
Caption: Proposed Nrf2-Keap1 signaling pathway activation by this compound.
Experimental Workflow Diagram
Caption: In vitro experimental workflow for assessing this compound's neuroprotection.
Future Directions
The preliminary data and proposed mechanisms outlined in this guide provide a strong rationale for the further investigation of this compound as a potential neuroprotective agent. Future studies should focus on:
-
In vivo efficacy: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
-
Blood-Brain Barrier Permeability: Determining the ability of this compound to cross the blood-brain barrier, a critical factor for its therapeutic potential in CNS disorders.[8][9][10]
-
Safety and Toxicity: Conducting comprehensive toxicology studies to assess the safety profile of this compound.
-
Mechanism Elucidation: Further delineating the molecular targets of this compound and its effects on other relevant signaling pathways involved in neuroinflammation and apoptosis.[11][12][13]
By systematically addressing these areas, a comprehensive understanding of this compound's therapeutic potential for neurodegenerative diseases can be achieved.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Dual Nature of Adlupulone: A Technical Whitepaper on its Contribution to Beer's Bitterness and Aroma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adlupulone (B1665543), a prominent member of the β-acid family of compounds derived from the hop plant (Humulus lupulus), plays a multifaceted and often underestimated role in the sensory profile of beer. While traditionally overshadowed by the more abundant α-acids, this compound and its derivatives significantly influence both the immediate and evolving bitterness and aroma of beer. This technical guide provides an in-depth analysis of this compound's chemical properties, its complex contribution to beer's sensory characteristics, and its underlying biochemical and physiological mechanisms. Detailed experimental protocols for its quantification and sensory evaluation are presented, alongside visualizations of its biosynthetic and signaling pathways. This paper aims to serve as a comprehensive resource for researchers in brewing science, natural product chemistry, and pharmacology.
Introduction
The characteristic bitterness and aromatic bouquet of beer are largely attributable to a class of secondary metabolites found in the lupulin glands of hop cones. These compounds are broadly categorized into α-acids and β-acids. While α-acids, such as humulone, are well-recognized as the primary precursors to the bitter iso-α-acids formed during the brewing process, the contribution of β-acids, including this compound, is more nuanced. This compound, chemically identified as 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one, is a significant constituent of the β-acid fraction in many hop varieties.[1]
Initially, β-acids are only sparingly soluble in wort and contribute minimally to the initial bitterness of beer.[2] However, their importance emerges through their oxidative transformation into hulupones during fermentation and aging. These oxidized derivatives are not only more soluble but also impart a distinct, often harsher, and more lingering bitterness.[3][4] This delayed contribution to the sensory profile makes understanding this compound's chemistry crucial for controlling the flavor stability and evolution of beer over time.
Beyond its role in brewing, this compound, like other lupulones, has garnered interest for its potential pharmacological activities, including antimicrobial and anticancer properties.[5][6] This whitepaper will delve into the technical aspects of this compound's impact on beer and touch upon its broader biological significance, providing a foundational resource for further scientific inquiry.
Chemical and Physical Properties of this compound
This compound is a prenylated phloroglucinol (B13840) derivative with a molecular formula of C26H38O4 and a molecular weight of 414.58 g/mol .[1][7] Its structure is characterized by a central cyclohexadienone ring substituted with hydroxyl groups, three isoprenyl side chains, and a 2-methylbutanoyl acyl group. This specific acyl side chain distinguishes this compound from other major β-acids like lupulone (B1675512) and colupulone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H38O4 | [1][7] |
| Molecular Weight | 414.58 g/mol | [7] |
| IUPAC Name | 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | [1] |
| CAS Number | 28374-71-2 | [1] |
| Appearance | Pale yellow, crystalline solid | |
| Solubility in Water | Poorly soluble | [8] |
| Solubility in Wort | Virtually insoluble | [3][4] |
| Melting Point | 93-94 °C |
Role in Beer Bitterness and Aroma
The contribution of this compound to the sensory profile of beer is a dynamic process, evolving from a negligible initial impact to a significant influence on the aged product.
Initial Bitterness
In its native form, this compound is largely insoluble in the wort during the brewing process and therefore contributes very little to the immediate bitterness of the finished beer.[3][4] The primary drivers of initial bitterness are the iso-α-acids, which are formed from the thermal isomerization of α-acids during the boil.
Bitterness from Oxidation Products (Hulupones)
The true significance of this compound to bitterness emerges during fermentation and aging through its oxidation. The oxidation of β-acids, including this compound, yields a class of compounds known as hulupones. The corresponding hulupone (B1617202) derived from this compound is often referred to as adhulupone. These hulupones are more soluble in beer and possess a distinct and potent bitterness.[3][4]
Sensory studies have revealed that the bitterness imparted by hulupones is often perceived as harsher and more lingering compared to the "cleaner" bitterness of iso-α-acids.[3][4] Research has quantified the relative bitterness of the hulupone class of compounds.
Table 2: Relative Bitterness of Hop Acid Derivatives
| Compound Class | Relative Bitterness (compared to iso-α-acids) | Reference |
| Iso-α-acids | 1.00 (by definition) | |
| Hulupones (oxidized β-acids) | 0.84 (84% as bitter) | [1] |
| Humulinones (oxidized α-acids) | 0.66 (66% as bitter) | [1] |
This data indicates that while hulupones are slightly less bitter than iso-α-acids on a weight basis, their contribution can become significant as they form during storage, compensating for the degradation of the more labile iso-α-acids.
Contribution to Aroma
While the primary sensory impact of this compound is on bitterness, its degradation products may also contribute to the overall aroma profile of beer. The oxidation of hop-derived compounds can lead to the formation of various volatile and semi-volatile compounds that can influence the aroma, though the specific contribution of this compound's degradation products to desirable or undesirable aroma notes is an area of ongoing research.
Biosynthesis of this compound
The biosynthesis of this compound occurs in the lupulin glands of the hop cone and follows the general pathway for bitter acid synthesis, which involves the convergence of the polyketide and terpenoid pathways.
The pathway begins with the catabolism of the branched-chain amino acid isoleucine to produce 2-methylbutanoyl-CoA.[9][10] This acyl-CoA then serves as the starter unit for a polyketide synthase, valerophenone (B195941) synthase (VPS), which catalyzes its condensation with three molecules of malonyl-CoA to form the phloroglucinol core, phlorisovalerophenone.[9][11] Subsequent prenylation steps, catalyzed by prenyltransferases (PT), attach three dimethylallyl pyrophosphate (DMAPP) moieties to the aromatic ring, followed by oxidative cyclization to yield this compound.[9][11]
Signaling Pathways
Bitter Taste Perception
The sensation of bitterness is initiated by the interaction of bitter compounds with specific G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), which are located in taste receptor cells on the tongue.[9] Research has shown that hop-derived bitter compounds, including β-acids, activate a combination of TAS2Rs, primarily TAS2R1, TAS2R14, and TAS2R40.[12]
Upon binding of this compound or its oxidized form to these TAS2Rs, a conformational change in the receptor activates a heterotrimeric G-protein, gustducin.[9] This initiates a downstream signaling cascade involving the activation of phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ions (Ca²⁺).[5] The elevated cytosolic Ca²⁺ concentration activates the TRPM5 ion channel, leading to depolarization of the taste receptor cell and the release of neurotransmitters, which transmit the bitter signal to the brain.[5]
Potential Anticancer Signaling Pathways
Lupulones, the class of compounds to which this compound belongs, have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, including prostate cancer.[6] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death. While research specifically on this compound is limited, studies on lupulones suggest the involvement of pathways such as the NF-κB and MAPK pathways.
It is hypothesized that this compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.[13][14] Additionally, modulation of the MAPK signaling pathway, which is involved in both cell proliferation and apoptosis, could be another mechanism through which this compound exerts its anticancer effects.[12][15] Further research is needed to elucidate the specific molecular targets of this compound within these pathways.
Experimental Protocols
Quantification of this compound in Hops and Beer by HPLC-UV
Objective: To determine the concentration of this compound in hop and beer samples.
Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is a standard method for the separation and quantification of hop acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (85%)
-
Type I water
-
This compound analytical standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation (Hops):
-
Grind hop pellets or cones to a fine powder.
-
Extract a known weight of the hop powder with a defined volume of methanol by shaking or sonicating for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to fall within the calibration range.
-
-
Sample Preparation (Beer):
-
Degas the beer sample by sonication or stirring.
-
For direct injection, filter the beer through a 0.45 µm syringe filter.
-
For solid-phase extraction (SPE) cleanup (recommended for complex matrices), pass the degassed beer through a C18 SPE cartridge, wash with water, and elute the hop acids with methanol.
-
Dilute the eluate with the mobile phase as necessary.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of methanol/water or acetonitrile/water with 0.1% phosphoric acid. A typical gradient might start at 60% organic phase and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 314 nm
-
Injection Volume: 20 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Sensory Evaluation of Bitterness
Objective: To assess the bitterness intensity and quality of beer containing this compound and its derivatives.
Principle: A trained sensory panel evaluates the beer samples using a descriptive analysis method. Panelists rate the intensity of specific sensory attributes on a defined scale.
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to discriminate between different tastes and aromas, and verbal fluency.
-
Train the panelists on the specific bitterness and aroma attributes to be evaluated. Provide reference standards for different types and intensities of bitterness (e.g., iso-α-acids, quinine).
Procedure:
-
Sample Preparation:
-
Prepare beer samples with known concentrations of this compound, adhulupone, and a control (e.g., a beer with a known concentration of iso-α-acids).
-
Present the samples in identical, coded glasses at a standardized temperature (e.g., 10-12 °C).
-
-
Evaluation Protocol:
-
Panelists should rinse their mouths with water and eat a neutral cracker between samples to cleanse their palate.
-
For each sample, panelists should take a sip, hold it in their mouth for a few seconds, and then swallow.
-
Panelists then rate the intensity of the following attributes on a 15-point scale (0 = not perceived, 15 = extremely intense):
-
Initial Bitterness
-
Lingering Bitterness (after 30 seconds)
-
Harshness of Bitterness
-
Astringency
-
Overall Flavor Impression
-
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the samples.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which specific samples differ from each other.
-
Visualize the results using spider plots or bar charts.
-
Conclusion
This compound, while often considered a secondary contributor to beer's sensory profile, is a key molecule in the evolving character of beer, particularly in terms of its bitterness. Its initial insolubility belies the significant and distinct bitterness imparted by its oxidation product, adhulupone, which forms during fermentation and aging. This dynamic role has important implications for brewers seeking to control the flavor stability and long-term sensory profile of their products. Furthermore, the emerging research into the pharmacological activities of this compound, particularly its potential anticancer effects, opens new avenues for its application beyond the brewery. The detailed experimental protocols and pathway visualizations provided in this whitepaper offer a robust framework for future research into this versatile and important hop-derived compound. A deeper understanding of this compound's chemistry, biosynthesis, and physiological effects will undoubtedly continue to drive innovation in both the brewing industry and the field of natural product drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. asbcnet.org [asbcnet.org]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. The bitterness intensity of oxidized hop acids : humulinones and hulupones (2016) | Victor Alexander Algazzali | 59 Citations [scispace.com]
- 6. Differential role of apoptosis and autophagy associated with anticancer effect of lupulone (hop β-acid) derivatives on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and Specificity of an Acyltransferase Domain from a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Adlupulone from Hops
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of adlupulone (B1665543), a bioactive beta-acid found in hops (Humulus lupulus). The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further investigation into its potential therapeutic applications, which include anti-inflammatory and neuroprotective effects.
Introduction to this compound
This compound is a member of the beta-acid family of compounds present in the resin of hop cones.[1] Along with its structural analogs lupulone (B1675512) and colupulone, this compound contributes to the antimicrobial properties of hops.[1] Emerging research has highlighted the potential of this compound and other beta-acids in areas beyond brewing, with studies indicating possible anti-inflammatory and neuroprotective activities. These properties make this compound a compound of interest for drug discovery and development.
Extraction of this compound and other Beta-Acids from Hops
The initial step in isolating this compound is the extraction of the crude resin from hop cones or pellets. Two primary methods are detailed below: solvent extraction and supercritical CO₂ extraction.
Protocol 1: Solvent Extraction of Hop Resins
This protocol describes a solid-liquid extraction method using a mixture of methanol (B129727) and dichloromethane, which has been shown to be efficient in recovering beta-acids.[2]
Materials:
-
Dried hop pellets or cones, ground
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction:
-
Filtration:
-
Filter the mixture through a Büchner funnel with filter paper to separate the solid hop material from the liquid extract.
-
-
Solvent Evaporation:
-
Concentrate the liquid extract using a rotary evaporator at 40°C under reduced pressure to remove the methanol and dichloromethane. The resulting viscous material is the total hop resin.
-
-
Fractionation (Separation of Soft and Hard Resins):
-
To the total resin, add hexane to precipitate the hard resins (which contain xanthohumol). Soft resins, containing the alpha- and beta-acids (including this compound), are soluble in hexane.
-
Separate the hexane-soluble fraction (soft resins) from the insoluble fraction (hard resins) by decantation or filtration.
-
Evaporate the hexane from the soft resin fraction using a rotary evaporator. The resulting material is the crude beta-acid rich extract.
-
Protocol 2: Supercritical CO₂ (scCO₂) Extraction of Hop Resins
Supercritical CO₂ extraction is a green and efficient method for obtaining hop extracts rich in bitter acids.[3] A two-step process can be employed to first remove essential oils at lower pressure and then extract the beta-acids at a higher pressure.
Materials:
-
Ground hop pellets
-
Supercritical Fluid Extraction (SFE) system
-
Liquid carbon dioxide
Procedure:
-
Sample Preparation:
-
Load the SFE extraction vessel with ground hop pellets.
-
-
Fraction 1: Essential Oil Removal (Optional):
-
Set the SFE parameters to a lower pressure (e.g., 150 bar) and a temperature of 40°C.
-
Run the extraction for a set period (e.g., 2.5 hours) to selectively extract the more volatile essential oils.[4]
-
-
Fraction 2: Beta-Acid Extraction:
Purification of this compound
Following crude extraction, further purification is necessary to isolate this compound from other beta-acids and co-extracted compounds. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.
Protocol 3: Preparative HPLC Purification of this compound
This protocol provides a general framework for the purification of this compound from a crude beta-acid extract. Optimization of the mobile phase and gradient may be required depending on the specific HPLC system and column used.
Materials:
-
Crude beta-acid rich extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude beta-acid extract in a minimal amount of the initial mobile phase solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 22 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 10-75% B over 30 minutes) is a good starting point. The exact gradient should be optimized based on analytical HPLC runs of the crude extract.
-
Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.
-
Detection: UV detection at a wavelength where beta-acids absorb, typically around 330 nm.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak. The elution order of beta-acids is typically colupulone, lupulone, and then this compound.
-
-
Solvent Removal and Purity Analysis:
-
Evaporate the solvent from the collected fraction using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Data Presentation
The following tables summarize quantitative data reported in the literature for the extraction and concentration of beta-acids, including this compound.
Table 1: Supercritical Fluid Extraction (SFE) of Beta-Acids from Hops
| Solvent | Temperature (°C) | Pressure (bar) | Extraction Yield (% of hops) | Beta-Acid Concentration in Extract (%) | Reference |
| CO₂ | 40 | 150 | 9.79 | Not specified | [4] |
| CO₂ | 40 | 300 | 13.65 | Not specified | [4] |
| DME | 60 | 50 | Not specified | 4.5 | [5] |
| DME | 60 | 150 | 25.6 | Not specified | [5] |
Table 2: Solvent Extraction of Beta-Acids from Hops
| Solvent System | Extraction Time (min) | Temperature | Recovery of Beta-Acids (%) | Reference |
| 19.7% (v/v) Methanol in Dichloromethane | 89 | Room Temperature | 89.14 | [2] |
Table 3: this compound Concentration in a Commercial Hop Tincture
| Compound | Concentration Range (mg/mL) | Reference |
| This compound | 0.4 - 0.7 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Putative Anti-Inflammatory Signaling Pathway of this compound
While the precise molecular targets of this compound are still under investigation, its anti-inflammatory effects are likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, which are common targets for other bioactive compounds found in hops.
Caption: Putative mechanism of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
Application Note: Quantification of Adlupulone using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlupulone is a member of the beta-acid family of compounds found in the hop plant (Humulus lupulus).[1][2] These compounds are significant contributors to the bitterness and aroma of beer and also possess various biological activities, including antibacterial properties.[3] Accurate quantification of this compound is crucial for quality control in the brewing industry and for research into its potential pharmaceutical applications. This application note details a robust and sensitive method for the quantification of this compound in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
The method utilizes a reversed-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for accurate quantification even in complex sample matrices.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC-MS/MS method for the quantification of this compound. These values are based on typical performance for similar analytes and should be validated in the user's laboratory.
Table 1: HPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 413.3 |
| Product Ion (Q3) | m/z 193.1 (Quantifier), m/z 345.2 (Qualifier) |
| Fragmentor Voltage | 135 V |
| Collision Energy | 25 V (for m/z 193.1), 15 V (for m/z 345.2) |
| Cell Accelerator Voltage | 7 V |
Table 2: Chromatographic Conditions
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 3: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 0.5 ng/mL to 500 ng/mL.
Sample Preparation (General Protocol for Liquid Samples, e.g., Beer)
-
Degassing (for carbonated samples): Degas the sample by sonication for 15 minutes.
-
Protein Precipitation: To 1 mL of the sample, add 3 mL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (5% Acetonitrile in water with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Note: For more complex matrices such as plasma or tissue, a solid-phase extraction (SPE) protocol may be required for optimal cleanup.
HPLC-MS/MS Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared standard or sample.
-
Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 1.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Logical Relationship of the Analytical Method
References
Adlupulone as a potential antibacterial agent for food preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlupulone (B1665543), a beta-acid derived from the hop plant (Humulus lupulus), is emerging as a promising natural antibacterial agent with significant potential for application in food preservation. As a member of the lupulone (B1675512) family of compounds, this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, which are responsible for a significant portion of food spoilage and foodborne illnesses. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a food preservative.
Antibacterial Spectrum of this compound
This compound has demonstrated significant inhibitory effects against a variety of bacteria. Its efficacy is most pronounced against Gram-positive species. The primary mechanism of action of hop beta-acids, including this compound, involves the disruption of the bacterial cell membrane. This leads to the leakage of intracellular contents, dissipation of ion gradients, and inhibition of crucial metabolic processes.[1]
Quantitative Antibacterial Data
The following table summarizes the available quantitative data on the antibacterial activity of this compound and related hop beta-acids against key foodborne pathogens. It is important to note that specific data for this compound against many common foodborne pathogens is still limited, and further research is encouraged.
| Bacterial Species | Strain | Test Compound | MIC (µg/mL) | Reference |
| Bacillus subtilis | Not Specified | This compound | 0.98 | [2][3] |
| Staphylococcus aureus | Not Specified | Mixture of n-lupulone + this compound | 5.00 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | Hop β-acids (mixture) | 62.5 | [1] |
| Escherichia coli | Not Specified | Mixture of n-lupulone + this compound | 10.00 | [4] |
| Listeria monocytogenes | Not Specified | Data Not Available | - | |
| Salmonella spp. | Not Specified | Data Not Available | - |
Note: The provided MIC values are indicative and may vary depending on the specific bacterial strain and the experimental conditions.
Mechanism of Action: Disruption of Cellular Homeostasis
The antibacterial activity of this compound and other hop beta-acids is primarily attributed to their ability to disrupt the bacterial cell membrane. This disruption triggers a cascade of events leading to bacterial cell death. Transcriptome analysis of Methicillin-resistant Staphylococcus aureus (MRSA) treated with hop beta-acids revealed significant alterations in several key metabolic pathways.[1]
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the antibacterial properties of this compound. These protocols can be adapted based on the specific research objectives and available resources.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound, a lipophilic compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial cultures of interest (e.g., Staphylococcus aureus, Listeria monocytogenes)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: Wells containing only growth medium and the bacterial inoculum.
-
Negative Control: Wells containing only growth medium.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Time-Kill Assay
This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial cultures
-
Growth medium
-
Sterile test tubes or flasks
-
Shaking incubator
-
Plating supplies (agar plates, spreaders)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic phase and adjust the concentration to approximately 1 x 10^6 CFU/mL in fresh growth medium.
-
Treatment: Add this compound at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to separate tubes/flasks containing the bacterial suspension. Include a no-drug control.
-
Incubation: Incubate the cultures in a shaking incubator at the appropriate temperature.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Antibiofilm Activity Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Bacterial cultures known to form biofilms
-
Tryptic Soy Broth (TSB) or other suitable medium
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium and dilute it in fresh medium.
-
Treatment: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 100 µL of this compound at various concentrations to the wells. Include a no-drug control.
-
Incubation: Incubate the plate without agitation for 24-48 hours at the optimal temperature for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.
Cell Membrane Integrity Assay (Flow Cytometry)
This method uses fluorescent dyes to assess the impact of this compound on bacterial cell membrane integrity.
Materials:
-
This compound
-
Bacterial cultures
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) and SYTO 9 fluorescent stains (or similar viability kit)
-
Flow cytometer
Procedure:
-
Treatment: Treat a mid-log phase bacterial culture with this compound at the desired concentration and for a specific duration. Include an untreated control.
-
Harvesting and Washing: Centrifuge the bacterial cells, remove the supernatant, and wash the cells with PBS.
-
Staining: Resuspend the cells in PBS and stain with a mixture of PI and SYTO 9 according to the manufacturer's instructions. SYTO 9 stains all bacterial cells (live and dead), while PI only enters cells with damaged membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the dyes with the appropriate lasers and collect the fluorescence signals.
-
Data Analysis: Gate the cell populations based on their fluorescence. The percentage of cells stained with PI will indicate the proportion of the population with compromised membrane integrity.
Future Directions
While this compound shows great promise as a natural food preservative, further research is needed to fully elucidate its potential. Key areas for future investigation include:
-
Broad-spectrum activity: Determining the MIC of purified this compound against a wider range of foodborne pathogens, including Gram-negative bacteria and fungi.
-
Synergistic effects: Investigating the potential for synergistic activity when this compound is combined with other natural or conventional preservatives.
-
In-situ studies: Evaluating the efficacy of this compound in various food matrices to understand its performance under real-world conditions.
-
Toxicology and safety: Conducting comprehensive toxicological studies to ensure the safety of this compound for human consumption.
-
Mechanism of action: Further exploring the specific molecular targets and signaling pathways affected by this compound to gain a deeper understanding of its antibacterial mechanism.
By addressing these research questions, the full potential of this compound as a safe and effective natural alternative for food preservation can be realized.
References
- 1. Frontiers | Antibacterial mechanism of hops β-acids against methicillin-resistant Staphylococcus aureus and promote wound healing [frontiersin.org]
- 2. Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
In Vitro Assays for Testing Adlupulone's Anti-inflammatory Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlupulone (B1665543), a bitter acid found in hops (Humulus lupulus), has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for a panel of in vitro assays designed to characterize the anti-inflammatory activity of this compound. The following sections will detail methodologies for assessing its impact on key inflammatory mediators and signaling pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, lipopolysaccharide (LPS)-induced cytokine production, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Data Presentation: Quantitative Summary of this compound's Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound in various in vitro anti-inflammatory assays. This data provides a comparative overview of its potency against different inflammatory targets.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound
| Enzyme | IC50 (µM) | Assay Principle |
| COX-1 | Data not available | Measurement of prostaglandin (B15479496) E2 (PGE2) production |
| COX-2 | Data not available | Measurement of prostaglandin E2 (PGE2) production |
Table 2: Inhibition of 5-Lipoxygenase (5-LOX) Enzyme by this compound
| Enzyme | IC50 (µM) | Assay Principle |
| 5-LOX | Data not available | Measurement of leukotriene B4 (LTB4) production |
Table 3: Inhibition of LPS-Induced TNF-α Production by this compound in Macrophages
| Cell Line | IC50 (µM) | Assay Principle |
| RAW 264.7 | Data not available | ELISA-based quantification of TNF-α in culture supernatant |
Table 4: Modulation of NF-κB and MAPK Signaling Pathways by this compound
| Pathway | Target | Effect | Method of Detection |
| NF-κB | p65 nuclear translocation | Data not available | Immunofluorescence/Western Blot |
| p38 MAPK | p38 phosphorylation | Data not available | Western Blot |
Note: Specific quantitative data for this compound in these assays is currently limited in the public domain. The tables are structured to be populated as data becomes available.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by this compound, as well as the general workflows for the in vitro assays described in this document.
Figure 1: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.
Figure 2: Overview of the p38 MAPK signaling cascade and a potential target for this compound.
Figure 3: A generalized experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
TNF-α ELISA kit
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL (optimal concentration may vary).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the supernatant from each well for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability: After collecting the supernatant, assess cell viability using an MTT assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity of this compound.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of TNF-α production.
Cyclooxygenase (COX-1 and COX-2) Enzyme Activity Assay
Objective: To evaluate the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
This compound
-
COX activity assay kit (colorimetric or fluorometric)
-
96-well microplate
-
Plate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as per the instructions of the COX activity assay kit. This typically includes the assay buffer, heme, and the detection probe.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and different concentrations of this compound or a known inhibitor (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective). Include a vehicle control. Incubate for a specified time at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period. The rate of change in signal is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of this compound. Determine the IC50 values for both enzymes to assess the potency and selectivity of this compound.
5-Lipoxygenase (5-LOX) Enzyme Activity Assay
Objective: To assess the inhibitory potential of this compound against 5-LOX enzyme activity.
Materials:
-
5-LOX enzyme preparation (e.g., from potato tubers or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
This compound
-
5-LOX activity assay kit (spectrophotometric or fluorometric)
-
96-well UV-transparent plate
-
Spectrophotometer or fluorometer
Protocol:
-
Reagent Preparation: Prepare the assay buffer and other reagents provided in the 5-LOX activity assay kit.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, combine the assay buffer, 5-LOX enzyme, and various concentrations of this compound or a known 5-LOX inhibitor (e.g., zileuton). Include a vehicle control. Incubate for a few minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid) to all wells.
-
Measurement: Immediately monitor the change in absorbance or fluorescence at the specified wavelength over time. The formation of the product results in a change in the optical signal.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percentage of 5-LOX inhibition and calculate the IC50 value.
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T or similar cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS and antibiotics
-
This compound
-
TNF-α or LPS (as an NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Treatment: Treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to activate the NF-κB pathway. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activation by this compound and determine the IC50 value.
Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 or other suitable cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 15-30 minutes. Wash cells with cold PBS and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-p38 band to the total p38 band for each sample. Calculate the percentage inhibition of p38 phosphorylation by this compound.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the anti-inflammatory properties of this compound. By systematically evaluating its effects on key enzymes, cytokines, and signaling pathways, researchers can gain valuable insights into its mechanism of action and potential as a novel anti-inflammatory agent. Consistent and reproducible data generated from these protocols will be crucial for advancing the preclinical development of this compound.
Application Notes and Protocols: Cell-Based Models for Evaluating Adlupulone's Anticancer Properties
Introduction
Adlupulone (B1665543) is a β-acid derived from the hop plant (Humulus lupulus L.), which has demonstrated notable antibacterial and anticancer activities.[1][2] Evaluating the therapeutic potential of compounds like this compound requires robust and reproducible preclinical testing. Cell-based assays are fundamental in this process, providing critical insights into a compound's efficacy, mechanism of action, and selectivity against cancer cells.[3][4][5] These in vitro models allow for the systematic assessment of cytotoxicity, induction of programmed cell death (apoptosis), and the underlying molecular signaling pathways.[4][6]
This document provides detailed protocols for key cell-based assays used to characterize the anticancer properties of this compound and its derivatives. It also summarizes quantitative data from preclinical studies and visualizes the primary signaling pathways implicated in its mechanism of action.
Section 1: Quantitative Data Summary
The cytotoxic effects of this compound and its derivatives have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.
Table 1: IC50 Values of this compound and Related Compounds in Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|---|
| This compound Derivative 1 | HCT116 | Colorectal Cancer | 22.4 | [7] |
| This compound Derivative 2 | HCT116 | Colorectal Cancer | 0.34 | [7] |
| This compound/Derivatives | HTB-26 | Breast Cancer | 10 - 50 | [7] |
| This compound/Derivatives | PC-3 | Pancreatic Cancer | 10 - 50 | [7] |
| This compound/Derivatives | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [7] |
| This compound Derivative 1h | PC3 | Prostate Cancer | Stronger than lupulone (B1675512) | [1] |
| this compound Derivative 1h | DU145 | Prostate Cancer | Stronger than lupulone |[1] |
Note: this compound and its derivatives have been shown to be less active towards normal intestinal epithelial cells (HCEC), suggesting potential tumor-selective effects.[7]
Section 2: Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's anticancer activity. Below are protocols for foundational cell-based assays.
General Experimental Workflow
The evaluation of an anticancer compound typically follows a structured workflow, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: General workflow for evaluating this compound's anticancer effects.
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][3]
Materials:
-
Cancer cell lines (e.g., PC3, SW620)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1][8]
Materials:
-
Cells cultured and treated with this compound in a white-walled 96-well plate.
-
Caspase-Glo® 3/7 Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Protocol 3: Protein Expression (Western Blotting)
Western blotting is used to detect specific proteins in a sample and is essential for studying the effects of this compound on signaling pathways.[1]
Materials:
-
Cells cultured and treated in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is typically used as a loading control.
-
Analysis: Quantify band intensities using densitometry software.
Section 3: Mechanism of Action & Signaling Pathways
Studies indicate that this compound induces cancer cell death primarily through the induction of caspase-dependent apoptosis and autophagy.[1] The apoptotic process involves a crosstalk between the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[9]
This compound-Induced Apoptosis Pathway
This compound activates apoptosis by up-regulating death receptors like Fas and TRAIL receptors, which triggers the extrinsic pathway.[2] It also increases mitochondrial membrane permeability, engaging the intrinsic pathway. Both pathways converge on the activation of executioner caspases.
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Key Pro-Survival Pathways in Cancer
To fully understand this compound's anticancer effects, it is often necessary to investigate its impact on key pro-survival signaling pathways that are commonly dysregulated in cancer, such as PI3K/Akt and NF-κB.[10][11][12] Inhibition of these pathways can sensitize cancer cells to apoptosis.[13]
References
- 1. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemopreventive effects of lupulone, a hop {beta}-acid, on human colon cancer-derived metastatic SW620 cells and in a rat model of colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 9. p53 Activates Either Survival or Apoptotic Signaling Responses in Lupulone-Treated Human Colon Adenocarcinoma Cells and Derived Metastatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Adlupulone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlupulone (B1665543), a beta-acid found in hops (Humulus lupulus), is a member of the lupulone (B1675512) family of compounds which also includes lupulone and colupulone (B1216029).[1] These compounds are of increasing interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant properties.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound, presenting a framework for its evaluation as a potential antioxidant agent. While direct quantitative data for this compound is limited, this guide offers standardized methods for its comprehensive assessment.
Data Presentation
Due to the limited availability of specific quantitative antioxidant data for isolated this compound, the following table summarizes the available information for hop extracts, β-acid-rich fractions, and related β-acid compounds. This data can serve as a preliminary reference for the expected antioxidant potential of this compound.
| Assay | Compound/Extract | Result | Reference |
| DPPH Radical Scavenging Activity | Mixture of n-lupulone + this compound (in a 4:1 ratio with colupulone) | Stronger activity than colupulone alone | [3] |
| Hop Extract (PCJe, high in lupulone) | IC50: 0.027 mg/mL | [4] | |
| ABTS Radical Scavenging Activity | Hop Extract (HLBe) | IC50: 0.015 mg/mL | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | Purified hop extract α-acids-and-β-acids-rich fraction (αβ-AF) | 121.3 µmol TE/g DW | [5] |
| Hydroacetonic hop extracts (various genotypes) | 63.5 - 101.6 µmol TE/g DW | [5] | |
| Oxygen Radical Absorbance Capacity (ORAC) | Hydroacetonic hop extracts (various genotypes) | 1069 - 1910 µmol TE/g DW | [5][6] |
| Intracellular Antioxidant (IA) Potential | n+this compound | Positive correlation with IA potential | [5] |
Note: IC50 (half maximal inhibitory concentration) and TE (Trolox equivalents) are common units for reporting antioxidant activity. Lower IC50 values indicate higher antioxidant potency. Higher TE values indicate greater antioxidant capacity. DW = Dry Weight.
Experimental Protocols
Detailed methodologies for key in vitro and cellular antioxidant assays are provided below. These protocols can be adapted for the specific analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of this compound and a positive control (Trolox).
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the this compound sample or standard at different concentrations.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ as described for the DPPH assay.
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[2]
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.
-
Prepare a series of dilutions of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the this compound sample, standard, or blank to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the known concentrations of the standard.
-
Determine the FRAP value of the this compound sample from the standard curve and express the results as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of AAPH in 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.
-
Prepare a series of dilutions of this compound and a standard (Trolox) in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.
-
Add 25 µL of the this compound sample, standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the this compound sample from the standard curve and express the results as µmol of Trolox equivalents per gram.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation, and the activity is measured by the reduction in fluorescence.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and a standard (e.g., quercetin) for 1 hour.
-
Wash the cells with PBS and then add a solution containing DCFH-DA. Incubate for a specified time to allow cellular uptake.
-
Wash the cells again and then add a solution of AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for fluorescence versus time.
-
Calculate the CAA unit for each concentration of this compound:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Determine the EC50 value, which is the concentration of this compound required to produce a 50% reduction in fluorescence.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[7][8][9][10]
Methodology:
-
Induction of Lipid Peroxidation:
-
A lipid-rich sample (e.g., a tissue homogenate, liposomes, or linoleic acid emulsion) is incubated with a pro-oxidant (e.g., Fe²⁺/ascorbate) in the presence and absence of this compound at various concentrations.
-
-
TBARS Reaction:
-
To the reaction mixture, add a solution of trichloroacetic acid (TCA) to precipitate proteins and stop the reaction.
-
Centrifuge the mixture and collect the supernatant.
-
Add a solution of thiobarbituric acid (TBA) to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 20 minutes) to allow the color to develop.
-
Cool the samples and measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of lipid peroxidation:
where A_control is the absorbance of the control (with pro-oxidant but without this compound) and A_sample is the absorbance of the sample with this compound.
-
Determine the IC50 value for the inhibition of lipid peroxidation.
-
Visualizations
Experimental Workflow
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Oxidative stress or the presence of Nrf2 activators can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which are crucial for cellular antioxidant defense. While direct evidence for this compound activating this pathway is still emerging, many natural compounds with antioxidant properties have been shown to be Nrf2 activators.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant properties of this compound. By employing a combination of in vitro chemical assays and cell-based assays, researchers can obtain a detailed understanding of its radical scavenging capabilities, reducing power, and its effects within a biological context. While specific quantitative data for this compound remains an area for further investigation, the methodologies presented here will enable the generation of crucial data for its potential development as a novel antioxidant agent for pharmaceutical or nutraceutical applications. Further research into its mechanism of action, particularly its interaction with signaling pathways such as Nrf2, will provide deeper insights into its cytoprotective effects.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 9. TBARS - Wikipedia [en.wikipedia.org]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 regulates interferon receptor expression and alters macrophage polarization in lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Adlupulone as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adlupulone (B1665543) is a prominent beta-acid found in the female flowers, or cones, of the hop plant (Humulus lupulus L.).[1][2] Beta-acids, including this compound, colupulone, and lupulone, are key secondary metabolites that contribute to the characteristic bitterness and aroma of beer and possess a range of biological activities.[2] this compound has demonstrated notable antimicrobial, anti-inflammatory, and anticancer properties, making it a compound of significant interest in phytochemical and pharmaceutical research.[1][3][4]
The accurate quantification of this compound in hop extracts, dietary supplements, and other botanical preparations is crucial for quality control, standardization, and understanding its therapeutic potential.[5] This application note provides detailed protocols for using this compound as a reference standard for its identification and quantification by High-Performance Liquid Chromatography (HPLC).
This compound as a Reference Standard
A reliable reference standard is fundamental for the accuracy and validity of analytical measurements.[6][7] this compound, when obtained from a reputable supplier, is characterized by high purity and stability, making it suitable for use as a reference material.
Storage and Handling:
-
Short-term storage (days to weeks): Store at 0 - 4°C, dry and protected from light.[1]
-
Long-term storage (months to years): For optimal stability, store at -20°C.[1][8]
-
Solution Stability: this compound is soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents like methanol (B129727).[1] Stock solutions should be stored under the same long-term conditions as the neat material to minimize degradation.
Quantitative Data of Beta-Acids in Humulus lupulus
The concentration of this compound and other beta-acids can vary significantly depending on the hop cultivar, growing conditions, and processing methods. The following table summarizes representative data on beta-acid composition in various hop accessions.
| Hop Accession Type | Total Beta-Acids (% dry weight) | This compound (% of total beta-acids) | Reference |
| Maritimes lupulus | 4.36% (average) | 10-15% | [9][10] |
| Maritimes lupuloides | 6.27% (average) | 10-15% | [9][10] |
| Liquid Food Supplement (S1) | Not specified | ~13-16% of total lupulones | [5] |
Note: The percentage of this compound relative to total beta-acids is generally consistent across different varieties, typically ranging from 10% to 15%.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and a series of working standard solutions for generating a calibration curve.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in methanol and fill to the mark. Mix thoroughly.
-
This stock solution should be stored at -20°C when not in use.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with methanol. For example, to prepare standards of 100, 50, 25, 10, and 5 µg/mL:
-
100 µg/mL: Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
50 µg/mL: Pipette 5 mL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Continue with serial dilutions to obtain the desired concentration range.
-
-
References
- 1. medkoo.com [medkoo.com]
- 2. jcmarot.com [jcmarot.com]
- 3. EMAN RESEARCH PUBLISHING |Most Read Abstract|Phytochemical and Ethnopharmacological Review of Humulus lupulus L. on Its Traditional Uses and Biomedical Potential [publishing.emanresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phytochemical Characterization of Wild Hops (Humulus lupulus ssp. lupuloides) Germplasm Resources From the Maritimes Region of Canada [frontiersin.org]
- 10. beerandbrewing.com [beerandbrewing.com]
Application Notes and Protocols: Adlupulone in Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlupulone (B1665543) is a beta-acid found in the resin of hop cones (Humulus lupulus)[1]. Like other lupulones, it is a lipophilic compound that is being investigated for its potential therapeutic properties in dermatology[1]. The bitter acids from hops, including the class of lupulones to which this compound belongs, have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects, making them promising candidates for the development of novel dermatological treatments[1][2].
This document provides an overview of the potential applications of this compound in dermatology, based on the available scientific literature for lupulones and hop extracts rich in these compounds. It includes proposed mechanisms of action, potential therapeutic targets, formulation considerations, and detailed experimental protocols for in vitro evaluation.
Note: Specific quantitative data and detailed protocols exclusively for this compound are limited in publicly available literature. The information presented herein is largely based on studies of hop extracts rich in lupulones or the general class of lupulones and should be considered as indicative of this compound's potential. Further research is required to elucidate the specific properties of isolated this compound.
Mechanism of Action: Anti-inflammatory Properties
The primary mechanism of action for lupulones, including this compound, in a dermatological context is believed to be their anti-inflammatory activity. This is likely mediated through the inhibition of key inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of the inflammatory response in the skin. Its activation in keratinocytes can lead to the production of pro-inflammatory cytokines and is implicated in the pathogenesis of inflammatory skin diseases[3][4]. Hop bitter acids have been shown to suppress the activation of NF-κB[1][2].
Inhibition of COX-2 and Prostaglandin E2 (PGE2) Synthesis
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, such as PGE2, which are potent inflammatory mediators[2]. Hop extracts rich in lupulones have demonstrated selective inhibition of COX-2[5].
Modulation of Pro-inflammatory Cytokines
Lupulones are also thought to exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in skin cells[6].
Potential Dermatological Applications
Based on their anti-inflammatory and antimicrobial properties, this compound and other lupulones have potential applications in the treatment of several dermatological conditions.
Acne Vulgaris
-
Anti-inflammatory Action: By inhibiting NF-κB and COX-2, this compound may reduce the inflammatory lesions (papules and pustules) associated with acne.
-
Antimicrobial Activity: Hop bitter acids have been shown to inhibit the growth of Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne[1][7].
Psoriasis
Psoriasis is a chronic autoimmune disease characterized by keratinocyte hyperproliferation and inflammation[8]. The inhibitory effects of lupulones on NF-κB and pro-inflammatory cytokines suggest a potential role in mitigating the inflammatory component of psoriasis[8].
Atopic Dermatitis (Eczema)
Atopic dermatitis is a chronic inflammatory skin condition with a compromised skin barrier[3]. The anti-inflammatory properties of lupulones may help to reduce the inflammation and pruritus associated with atopic dermatitis.
Quantitative Data Summary
The following table summarizes the available quantitative data for hop extracts rich in lupulones. It is important to note that these values may not be directly representative of isolated this compound.
| Activity | Test System | Compound/Extract | IC50 / MIC | Reference |
| COX-2 Inhibition | Whole blood assay | Standardized CO2 extract of Humulus lupulus | 20.4 µg/mL | [5] |
| Antibacterial | Agar diffusion test | Gel formulation with 0.3% hop extract | Significant inhibition of P. acnes | [7] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the dermatological potential of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Anti-Inflammatory Activity in Human Keratinocytes (HaCaT cells)
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in human keratinocytes.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Reagents for NF-κB reporter assay, Western blot, qPCR, and ELISA
Protocol:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot/qPCR) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
-
Analysis:
-
NF-κB Activation: Perform a luciferase reporter assay for NF-κB activity or assess the phosphorylation of NF-κB p65 and IκBα by Western blot.
-
COX-2 Expression: Analyze COX-2 mRNA expression by qPCR and protein expression by Western blot.
-
Cytokine Production: Measure the concentration of IL-6 and TNF-α in the cell culture supernatant by ELISA.
-
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To evaluate the permeation of this compound from a topical formulation through a skin model.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Topical formulation containing this compound
-
Receptor solution (e.g., phosphate buffer with a solubilizing agent)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Skin Preparation: Excise full-thickness human or porcine skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Assembly: Assemble the Franz diffusion cells and fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Application: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor compartment and replace with fresh receptor solution.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Topical Formulation and Stability Testing
Objective: To prepare a stable topical formulation of this compound and assess its stability over time.
Materials:
-
This compound
-
Cream or gel base ingredients (e.g., emulsifiers, thickeners, emollients, preservatives)
-
Homogenizer
-
pH meter
-
Viscometer
-
Stability chambers (controlled temperature and humidity)
-
HPLC system
Protocol:
-
Formulation:
-
Prepare an oil-in-water cream or a hydrogel base.
-
Incorporate this compound into the appropriate phase (oil phase for creams) during the formulation process.
-
Homogenize the formulation to ensure uniform distribution of this compound.
-
-
Initial Characterization:
-
Measure the initial pH, viscosity, and appearance of the formulation.
-
Determine the initial concentration of this compound using a validated HPLC method.
-
-
Stability Study:
-
Store the formulation in appropriate containers at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 1, 3, 6 months), withdraw samples and evaluate for changes in pH, viscosity, appearance, and this compound concentration.
-
Antimicrobial Activity against Propionibacterium acnes
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against P. acnes.
Materials:
-
Propionibacterium acnes strain (e.g., ATCC 6919)
-
Reinforced Clostridial Medium (RCM)
-
This compound
-
96-well microtiter plates
-
Anaerobic incubation system
Protocol:
-
Bacterial Culture: Culture P. acnes in RCM under anaerobic conditions.
-
Serial Dilutions: Prepare serial dilutions of this compound in RCM in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of P. acnes.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. acnes.
Formulation Considerations
This compound is a lipophilic compound, which is a key consideration for topical formulation development.
-
Solubility: this compound will likely need to be dissolved in the oil phase of an emulsion (cream) or in a suitable solvent for a gel formulation.
-
Permeation: Its lipophilicity may facilitate partitioning into the stratum corneum, but formulation optimization is crucial to ensure delivery to the target layers of the skin[1]. The choice of vehicle (e.g., oil-in-water vs. water-in-oil) can significantly impact the release and permeation of the active ingredient[1].
-
Stability: As a natural compound, this compound may be susceptible to degradation by light, heat, and oxidation. Stability studies are essential to ensure the potency of the final product over its shelf life.
Safety and Toxicology
The safety of topical formulations containing hop extracts has been evaluated, and they are generally considered well-tolerated[9]. However, the safety profile of isolated this compound for topical application needs to be thoroughly investigated. Standard preclinical safety studies, including skin irritation and sensitization tests, should be conducted.
References
- 1. The Anti-Inflammatory Effect of Humulus lupulus Extract In Vivo Depends on the Galenic System of the Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skin Barrier and Inflammation Genes Associated with Atopic Dermatitis are Regulated by Interleukin-13 and Modulated by Tralokinumab In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Inhibition of Tumor Necrosis Factor-Alpha-Stimulated Pro-Inflammatory Cytokine Expression in HaCaT Cells by a Combination of Rapamycin and Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hop Extract Acts as an Antioxidant with Antimicrobial Effects against Propionibacterium Acnes and Staphylococcus Aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin Inhibits Human Keratinocyte Activation and Decreases NF-κB Induction That Is Increased in Psoriatic Skin | PLOS One [journals.plos.org]
- 9. cir-safety.org [cir-safety.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Adlupulone
Welcome to the technical support center for the large-scale purification of Adlupulone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the extraction and purification of this compound from hop extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound and other beta-acids from hops?
A1: The primary methods for extracting beta-acids, including this compound, from hops are supercritical fluid extraction (SFE) with CO2 and solvent extraction using organic solvents like ethanol (B145695) or methanol (B129727).[1] Supercritical CO2 is highly selective for beta-acids and is considered a "green" extraction technique.[2] Solvent extraction is also effective but may require additional steps to remove residual solvent.[3]
Q2: What is the most effective method for purifying this compound to high purity (>95%) on a large scale?
A2: Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for achieving high purity of this compound on a large scale.[4] This technique allows for the separation of this compound from its structurally similar analogues, such as colupulone (B1216029) and lupulone (B1675512).[5] Recrystallization can also be employed as a final polishing step to achieve purity greater than 99%.[6]
Q3: What are the main impurities to consider during this compound purification?
A3: The main impurities are other hop-derived compounds with similar chemical properties. These include:
-
Beta-acid analogues: Colupulone and lupulone are the most significant impurities due to their structural similarity to this compound.[7]
-
Alpha-acids: Humulone, cohumulone, and adhumulone are also present in the crude extract.[7]
-
Oxidation products: Beta-acids are susceptible to oxidation, which can lead to the formation of various degradation products, such as hulupones.[5]
-
Hop oils and waxes: These are co-extracted with the beta-acids and need to be removed during purification.
Q4: How can I quantify the purity of my this compound sample?
A4: The purity of this compound is typically determined using analytical High-Performance Liquid Chromatography (HPLC) with UV detection.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final product.[7]
Troubleshooting Guides
This section addresses common issues encountered during the large-scale purification of this compound.
Preparative HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution / Co-elution of Beta-Acids | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Incorrect column chemistry. | 1. Optimize the mobile phase. A common mobile phase is a gradient of methanol and water with an acidic modifier like formic or acetic acid to ensure the beta-acids are in their protonated form.[8] 2. Reduce the sample load or increase the column diameter. 3. Use a high-resolution reversed-phase column (e.g., C18) with a small particle size. |
| Peak Tailing | 1. Active sites on the column interacting with the analyte. 2. Column degradation. 3. Sample solvent incompatible with the mobile phase. | 1. Add a competitive agent like triethylamine (B128534) to the mobile phase in small concentrations, or use a column with end-capping. 2. Flush the column with a strong solvent or replace it if it's at the end of its lifespan. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| High Backpressure | 1. Column frit blockage. 2. Sample precipitation on the column. 3. High mobile phase viscosity or flow rate. | 1. Reverse flush the column or replace the inlet frit. 2. Ensure the sample is fully dissolved before injection and filter it through a 0.45 µm filter. 3. Reduce the flow rate or adjust the mobile phase composition. |
| Low Recovery of this compound | 1. Adsorption of this compound onto the column or system components. 2. Degradation of this compound during the process. 3. Inefficient fraction collection. | 1. Passivate the HPLC system with a strong acid or chelating agent if metal-sensitive adsorption is suspected. 2. This compound is sensitive to oxidation; ensure solvents are degassed and consider working under an inert atmosphere if possible. 3. Optimize fraction collection parameters to ensure the entire peak is collected. |
General Process and Scaling-Up Issues
| Problem | Potential Cause | Solution |
| Product Instability (Oxidation) | Exposure to oxygen, heat, and light. | Store crude extracts and purified fractions at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Difficulty in Removing Waxes and Oils | High concentration of lipid-soluble compounds in the crude extract. | Perform a preliminary winterization step by dissolving the crude extract in a non-polar solvent like hexane, chilling the solution to precipitate waxes, and then filtering. |
| Inconsistent Yields at Larger Scales | Non-linear scaling of the purification process. | Ensure linear scaling of flow rates and sample loads relative to the column volume when moving from analytical to preparative scale. Column packing and hardware should be appropriate for the larger scale to avoid issues like bed collapse. |
Quantitative Data
The following tables summarize available quantitative data on the extraction and purification of hop beta-acids. Data specifically for this compound at a large scale is limited in publicly available literature; therefore, data for total beta-acids are presented.
Table 1: Supercritical CO2 Extraction Yields
| Parameter | Value | Reference |
| Extraction Pressure | 300 - 500 bar | [9] |
| Typical α-acid Yield | 97 - 98% | [9] |
| Note | High extraction efficiency for α-acids suggests a similarly high yield for the co-extracted β-acids. |
Table 2: Example Purification Scheme for Beta-Acids
| Purification Stage | Purity | Notes | Reference |
| Crude Product (after initial separation) | 75 - 80% (total β-acids) | Initial separation from a toluene (B28343) solution in an alkali environment. | [6] |
| Final Product (after recrystallization) | > 99% (total β-acids) | Recrystallization from an acetonitrile-water solvent. | [6] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of Beta-Acids
This protocol provides a general outline for the extraction of beta-acids from hop pellets.
-
Preparation: Dry and grind hop pellets to a consistent particle size.
-
Extraction:
-
Load the ground hops into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction parameters:
-
Pressure: 300 bar
-
Temperature: 40-50°C
-
-
Pump supercritical CO2 through the vessel.
-
Collect the extract in a separation vessel by reducing the pressure, which causes the CO2 to return to a gaseous state and the hop extract to precipitate.
-
-
Post-Extraction: The resulting crude extract is a resin rich in alpha- and beta-acids, hop oils, and waxes. This extract is the starting material for purification.
Protocol 2: Preparative HPLC Purification of this compound
This protocol outlines a general method for purifying this compound from a crude hop extract.
-
Sample Preparation:
-
Dissolve the crude hop extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Develop a gradient from a lower to a higher percentage of Mobile Phase B to elute the beta-acids. A typical gradient might run from 60% B to 95% B over 30-40 minutes.
-
Flow Rate: Adjust based on the column diameter (scaled up from an analytical method).
-
Detection: UV at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the elution time of this compound. The elution order is typically colupulone, followed by lupulone and this compound which may co-elute or be closely resolved.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical HPLC to determine purity.
-
Pool the high-purity fractions.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting purified this compound can be further dried under high vacuum.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor peak resolution in preparative HPLC.
References
- 1. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rssl.com [rssl.com]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. CZ303017B6 - Process for preparing pure beta acids of hop - Google Patents [patents.google.com]
- 7. Isolation of alpha and beta acids in hops for standard purposes - American Chemical Society [acs.digitellinc.com]
- 8. agraria.com.br [agraria.com.br]
- 9. cms.hvg-germany.de [cms.hvg-germany.de]
Technical Support Center: Overcoming Adlupulone Solubility Challenges
Welcome to the technical support center for adlupulone (B1665543). This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its low aqueous solubility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your aqueous-based experiments.
This compound, a beta-acid derived from the hop plant (Humulus lupulus), exhibits promising anti-inflammatory, antimicrobial, and anticancer properties. However, its hydrophobic nature presents a significant hurdle for in vitro and in vivo studies, which often require dissolution in aqueous media. This guide provides practical solutions to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: How soluble is this compound in aqueous solutions?
A1: this compound is practically insoluble in water. The estimated aqueous solubility of this compound is approximately 0.001487 mg/L at 25°C[1]. This low solubility makes it challenging to achieve therapeutically relevant concentrations in aqueous buffers for biological assays.
Q2: In which organic solvents is this compound soluble?
A2: this compound is slightly soluble in methanol (B129727) and acetonitrile[2]. It can be extracted from hops using solvents like ethanol (B145695) or methanol, indicating some degree of solubility in these alcohols[3]. For laboratory purposes, Dimethyl Sulfoxide (B87167) (DMSO) is also a common solvent for creating stock solutions of hydrophobic compounds[4].
Q3: What are the target concentration ranges I should aim for in my experiments?
A3: The target concentration will depend on your specific assay. This compound has demonstrated biological activity in the low micromolar range. For instance, it inhibits nitric oxide production in LPS-stimulated macrophages with IC₅₀ values in the low micromolar range and shows cytotoxicity against cancer cell lines with IC₅₀ values around 20–50 µM[5]. Therefore, achieving concentrations in this range in your final assay medium is crucial.
Q4: What are the common methods to improve the solubility of this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, cyclodextrin (B1172386) complexation, solid dispersions, micellar solubilization using surfactants, and formulation into nanoparticles.
Q5: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A5: This is a common issue when working with poorly soluble compounds. Refer to the troubleshooting guide below for a step-by-step approach to address this problem. The key is to ensure that the final concentration of the organic solvent in your aqueous medium is low enough to be tolerated by your experimental system (e.g., cells) and that you are using an appropriate solubilization technique.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide will help you troubleshoot and resolve issues with this compound precipitating out of your aqueous experimental solutions.
Caption: Troubleshooting workflow for this compound precipitation issues.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various techniques to improve this compound solubility. Note that the quantitative improvements are estimates based on general principles for poorly soluble drugs, as specific data for this compound is limited.
| Solubilization Method | Principle | Typical Solvents/Carriers | Estimated Solubility Enhancement (Fold Increase) | Key Considerations |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous solvent. | DMSO, Ethanol, PEG 400[6][7] | 10 - 100 | The final concentration of the co-solvent must be compatible with the biological assay. |
| Cyclodextrin Complexation | This compound is encapsulated within the hydrophobic core of a cyclodextrin molecule. | β-cyclodextrin, HP-β-cyclodextrin | 100 - 1,000 | The size of the cyclodextrin cavity must be appropriate for the this compound molecule. |
| Solid Dispersion | This compound is dispersed in a solid hydrophilic polymer matrix in an amorphous state. | PVP K30, PEG 6000 | 100 - 5,000 | The choice of polymer and preparation method are critical for stability and dissolution. |
| Micellar Solubilization | This compound is incorporated into the hydrophobic core of micelles formed by surfactants. | Tween 80, Poloxamers | 100 - 10,000 | The surfactant concentration must be above its critical micelle concentration (CMC). |
| Nanoparticle Formulation | This compound is encapsulated within a nanoparticle, increasing its surface area and dissolution rate. | PLGA, Liposomes | > 10,000 | Particle size, surface charge, and drug loading need to be optimized and characterized. |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cyclodextrin Inclusion Complexation of this compound (Kneading Method)
-
Objective: To prepare an this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
-
-
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) ethanol/water mixture to form a paste.
-
Add the this compound to the paste and knead thoroughly with the pestle for 30-60 minutes.
-
Continue to add small amounts of the ethanol/water mixture as needed to maintain a consistent paste-like texture.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Store the powdered complex in a desiccator at room temperature.
-
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate.
-
Materials:
-
Procedure:
-
Choose the desired weight ratio of this compound to PVP K30 (e.g., 1:5 or 1:10).
-
Dissolve the weighed amounts of both this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask.
-
Ensure complete dissolution by sonicating or stirring the mixture.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Store the powder in a desiccator.
-
This compound's Potential Mechanism of Action: Signaling Pathways
This compound's anti-inflammatory effects are thought to be mediated through the inhibition of key inflammatory signaling pathways. While direct experimental evidence for this compound is still emerging, its mechanism is believed to involve the modulation of NF-κB and the downstream expression of pro-inflammatory enzymes like COX-2 and iNOS[5].
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2 and iNOS. This compound is thought to inhibit this pathway, potentially by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade involved in cell survival, proliferation, and inflammation. While direct evidence for this compound's effect on this pathway is limited, other structurally related compounds have been shown to modulate its activity. Aberrant activation of the PI3K/Akt pathway is implicated in many inflammatory diseases and cancers[6][11][12]. It is plausible that this compound may also exert some of its biological effects through this pathway. Further research is needed to elucidate the specific interactions of this compound with the components of the PI3K/Akt pathway.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.
We hope this technical support center provides valuable guidance for your research with this compound. As new data becomes available, this resource will be updated.
References
- 1. This compound, 28374-71-2 [thegoodscentscompany.com]
- 2. This compound CAS#: 31769-60-5 [chemicalbook.com]
- 3. Buy this compound | 35049-54-8 [smolecule.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and dissolution rate of gliquidone-PVP K30 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction parameters for maximizing Adlupulone yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction parameters to maximize the yield of Adlupulone (B1665543) from its natural source, Humulus lupulus (hops). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found? this compound is a beta-acid, a type of bitter compound, found in the female inflorescences (cones) of the hop plant (Humulus lupulus).[1][2] Specifically, it is located in the lupulin glands and is a component of the soft resins.[3][4] this compound is an analog of lupulone (B1675512) and its molecular formula is C₂₆H₃₈O₄.[1][4][5][6] While present in most hop varieties, its concentration is relatively low, typically making up 10% to 15% of the total beta-acids.[4]
Q2: What are the primary methods for extracting this compound? The main methods for extracting this compound and other hop acids can be categorized into two groups:
-
Conventional Solvent Extraction: This involves using organic solvents to dissolve the target compounds from the plant matrix. Common solvents include ethanol (B145695), methanol (B129727), hexane (B92381), dichloromethane (B109758), and acetone.[3][7][8]
-
Modern Extraction Technologies: These are often more efficient and environmentally friendly. They include Supercritical CO₂ (sc-CO₂) extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[3][9] sc-CO₂ extraction is particularly favored in commercial applications for its high purity and selectivity.[10][11][12]
Q3: Which solvent is best for maximizing this compound yield? The choice of solvent is critical and depends on the desired purity and co-extraction of other compounds. For lupulones, including this compound, organic solvents like methanol and ethanol have been shown to achieve a more complete extraction compared to aqueous mixtures, which result in low recovery.[13][14] One study optimized a process using a methanol–dichloromethane mixture, which proved highly efficient in recovering beta-acids from soft resins.[3] For a "greener" approach, supercritical CO₂ is an excellent solvent for hop resins and other nonpolar compounds.[11]
Q4: How do I choose between conventional solvent extraction and Supercritical CO₂ (sc-CO₂) extraction? The choice depends on scale, desired purity, and available equipment.
-
Conventional Solvent Extraction: Generally less expensive to set up and suitable for lab-scale experiments. However, it may co-extract undesirable compounds like chlorophyll, waxes, and polyphenols, and requires a subsequent step to remove residual solvent.[8]
-
Supercritical CO₂ (sc-CO₂) Extraction: This method is highly selective for lipophilic compounds like this compound and yields a much purer extract free from hard resins, waxes, and chlorophyll.[11] It is considered a "green" technology as CO₂ is non-toxic and easily removed. While the initial equipment cost is higher, it is the standard for high-quality commercial production.[12]
Q5: What is the expected yield of this compound from hops? The yield of this compound is highly variable and depends on several factors, most notably the hop cultivar, growing conditions, and the extraction method's efficiency.[15] this compound itself constitutes about 10-15% of the total beta-acid content.[4] The overall yield of beta-acids can be significantly influenced by the chosen extraction parameters. For example, an optimized sc-CO₂ process recovered up to 90.8 mg of lupulones per gram of hop pellets.[16] An optimized extraction with a methanol-dichloromethane mixture yielded a recovery of 89.14% of total β-acids.[3]
Section 2: Troubleshooting Guide
Problem: My this compound yield is consistently low. What are the common causes?
Answer: Low yield is a common issue that can stem from several stages of the process. Consider the following troubleshooting steps:
-
1. Ineffective Sample Preparation: The lupulin glands containing this compound must be ruptured to allow solvent access.
-
Solution: Ensure the hop material is thoroughly ground to a fine, uniform powder. Cryogenic grinding (using liquid nitrogen) can prevent thermal degradation and improve the disintegration of lupulin glands, increasing accessibility to the target compounds.[17]
-
-
2. Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound.
-
Solution: this compound is a lipophilic (nonpolar) compound. Ensure you are using a solvent or solvent system with appropriate polarity. Complete extraction of lupulones is typically achieved with organic solvents like ethanol or methanol, whereas water-based mixtures give poor results.[14] A methanol-dichloromethane mixture has been shown to be highly effective.[3]
-
-
3. Sub-optimal Extraction Parameters: Your extraction time, temperature, or pressure (for sc-CO₂) may not be optimized.
-
Solution: Systematically optimize each parameter. Increasing temperature can enhance solubility but may also cause thermal degradation if too high or applied for too long.[18] For sc-CO₂, higher pressure generally increases the solvent density and improves yield.[19] An optimized extraction time is crucial; prolonged extraction does not always increase yield and can lead to compound degradation.[3][18]
-
-
4. Inefficient Lysis and Extraction: The solvent may not be adequately penetrating the plant material.
-
Solution: Ensure sufficient agitation (stirring or shaking) during extraction to improve solvent-matrix interaction. Techniques like ultrasound-assisted extraction (UAE) can enhance yield by using cavitation to disrupt cell walls.[9]
-
-
5. Loss During Work-Up: Significant amounts of the compound can be lost during post-extraction steps like filtration, solvent evaporation, and transfers.
-
Solution: Be meticulous during the work-up. Rinse all glassware, filter media, and drying agents multiple times with the extraction solvent to recover any adsorbed compound.[20] If this compound is precipitating out of solution, ensure you are using a sufficient volume of solvent.
-
Problem: My extract contains a high level of impurities (e.g., chlorophyll, waxes). How can I improve its purity?
Answer: The purity of the crude extract is largely determined by the selectivity of the extraction method.
-
Solution 1: Use a More Selective Solvent System. Different solvents will extract different classes of compounds. Hexane is highly nonpolar and selective for soft resins (alpha- and beta-acids) and oils, leaving behind more polar compounds like polyphenols and hard resins.[3]
-
Solution 2: Employ Supercritical CO₂ (sc-CO₂) Extraction. This is the preferred method for obtaining a high-purity extract. sc-CO₂ is a highly selective solvent for hop resins and oils, and it does not co-extract less desirable components like hard resins, fats, waxes, polyphenols, and chlorophyll.[11]
-
Solution 3: Perform a Post-Extraction Cleanup. If you must use a less selective solvent, you can perform a liquid-liquid partitioning step. For example, after an ethanol extraction, you could partition the extract between hexane and a polar solvent to separate the nonpolar beta-acids into the hexane layer.
Problem: I'm seeing degradation of my target compound during extraction. How can I prevent this?
Answer: this compound, like many natural products, can be sensitive to heat and oxidation.
-
Solution 1: Control the Temperature. High temperatures can cause thermal degradation.[21] If using solvent extraction, conduct it at room temperature or below if possible.[3] For methods requiring heat (like Soxhlet or MAE), minimize the extraction time to reduce the duration of thermal stress. Some studies show that temperatures up to 100 °C are acceptable for short periods, but degradation increases above this.[17][18]
-
Solution 2: Limit Exposure to Oxygen and Light. Oxidation can be another degradation pathway.
-
Action: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. Store extracts in the dark and at low temperatures (-20°C for long-term storage) to minimize degradation.[5]
-
Problem: I'm getting an emulsion during liquid-liquid extraction. How do I resolve this?
Answer: Emulsions are common in natural product extraction, often caused by surfactant-like molecules in the crude extract.[22]
-
Solution 1: Reduce Agitation. Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the mechanical energy that creates the emulsion while still allowing for phase contact.[22]
-
Solution 2: "Salt Out" the Aqueous Layer. Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can force the separation of the layers and break the emulsion.[22]
-
Solution 3: Filtration. In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.
-
Solution 4: Change the Solvent. Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[22]
Section 3: Experimental Protocols
Protocol 1: Optimized Solid-Liquid Extraction of this compound
This protocol is based on an optimized method using a methanol-dichloromethane mixture, which has demonstrated high recovery of beta-acids.[3]
Materials:
-
Ground hop pellets
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Methodology:
-
Preparation: Weigh 20 g of finely ground hop pellets and place them into a 1 L Erlenmeyer flask.
-
Solvent Preparation: Prepare the extraction solvent by mixing methanol and dichloromethane. An optimized ratio is 19.7% (v/v) methanol in dichloromethane.[3] For 380 g of solvent (a typical amount for 20g of hops), this corresponds to approximately 75 mL of methanol and 285 mL of dichloromethane (assuming densities of ~0.79 g/mL for methanol and ~1.33 g/mL for dichloromethane).
-
Extraction: Add the prepared solvent to the Erlenmeyer flask containing the hop pellets. Place the flask on a magnetic stirrer.
-
Agitation and Incubation: Stir the mixture at room temperature for an optimized duration of 89 minutes.[3] Ensure the flask is sealed to prevent solvent evaporation.
-
Filtration: After 89 minutes, filter the mixture under vacuum through a Büchner funnel to separate the liquid extract from the solid plant material (spent solids).
-
Washing: Wash the spent solids on the filter with a small volume of fresh extraction solvent to recover any remaining extract. Combine this wash with the initial filtrate.
-
Solvent Removal: Concentrate the liquid extract using a rotary evaporator at a controlled temperature (e.g., < 40°C) to remove the solvents. This will yield a crude resin extract rich in alpha- and beta-acids, including this compound.
-
Storage: Store the resulting crude extract at -20°C under an inert atmosphere to prevent degradation. Further purification via chromatography can be performed to isolate pure this compound.
Protocol 2: Supercritical CO₂ (sc-CO₂) Extraction of this compound
This protocol provides a general methodology for sc-CO₂ extraction. Optimal parameters can vary significantly based on the specific hop variety and equipment.[16][23]
Materials & Equipment:
-
Supercritical Fluid Extraction (SFE) system
-
High-purity liquid carbon dioxide
-
Co-solvent (modifier), e.g., food-grade ethanol
-
Ground hop pellets
Methodology:
-
Sample Loading: Load a known quantity of dried, ground hop material into the SFE system's extraction vessel.
-
System Setup: Assemble the SFE system according to the manufacturer's instructions.
-
Set Parameters: Set the desired extraction parameters. Based on literature, effective starting points are:
-
Extraction: Begin the flow of supercritical CO₂ through the extraction vessel. The extraction is dynamic; the CO₂ laden with the extract flows to a collection vessel where it is depressurized.
-
Collection: As the CO₂ depressurizes and returns to a gaseous state, the extracted compounds (including this compound) precipitate and are collected in the separator.
-
Duration: Continue the extraction for a set time (e.g., 80 - 240 minutes) or until the yield plateaus.[16]
-
Extract Recovery: Once the extraction is complete, carefully collect the precipitated extract from the collection vessel.
-
Storage: Store the extract in an airtight, light-resistant container at -20°C.
Section 4: Data Presentation
Table 1: Comparison of Common Solvents for Hop Beta-Acid Extraction
| Solvent/Method | Typical Polarity | Selectivity for Beta-Acids | Common Co-Extractives | Advantages | Disadvantages |
| Hexane | Nonpolar | High | Alpha-acids, essential oils, fats, waxes | High selectivity for soft resins, leaves behind polar impurities.[3] | Flammable, may not extract all desired compounds. |
| Ethanol | Polar | Moderate-High | Alpha-acids, polyphenols, flavonoids, some chlorophyll | Generally regarded as safe (GRAS), effective for a broad range of compounds.[10][14] | Extracts more impurities, requiring further cleanup.[10] |
| Methanol | Polar | Moderate-High | Similar to ethanol, but also extracts hard resins and water-solubles.[8] | Highly effective solvent.[3][7] | Toxic, requires careful handling and removal.[8] |
| Dichloromethane | Moderately Polar | High | Alpha-acids, some resins | Highly effective for bitter acids.[3] | Environmental and health concerns, requires careful removal. |
| Methanol-DCM Mix | Tunable | Very High | Alpha-acids | Optimized mixtures show very high recovery of beta-acids.[3] | Complex solvent system, toxicity concerns. |
| Supercritical CO₂ | Nonpolar (tunable) | Very High | Alpha-acids, essential oils | High purity, no solvent residue, "green" method, tunable selectivity.[11] | High initial equipment cost. |
Table 2: Key Parameters for Optimizing Supercritical CO₂ (sc-CO₂) Extraction
| Parameter | Effect on Extraction | Typical Range for Hops | Notes |
| Pressure | Increasing pressure increases CO₂ density and solvent power, generally leading to higher yield.[19] | 10 - 40 MPa (100 - 400 bar) | Very high pressures may increase co-extraction of undesirable compounds.[23] |
| Temperature | Has a dual effect: higher temperature increases solute vapor pressure (aiding extraction) but decreases CO₂ density (hindering extraction).[24] | 40 - 60 °C | An optimal temperature exists for maximizing yield; too high can lead to degradation.[24] |
| Co-solvent (Modifier) | Adding a polar co-solvent (e.g., ethanol) increases the polarity of the supercritical fluid, enhancing the extraction of more polar compounds. | 0 - 20% ethanol | May not be necessary for nonpolar beta-acids, but can be used to target other hop components like flavonoids.[24][25] |
| CO₂ Flow Rate | Higher flow rates can increase the extraction rate initially, but may lead to channeling and reduced efficiency if too high. | 1 - 5 mL/min | An optimal flow rate ensures sufficient residence time for solubilization without wasting solvent.[26] |
| Extraction Time | Yield increases with time until the accessible solute is depleted, after which the curve plateaus. | 60 - 300 min | Longer times are needed for exhaustive extraction, but an optimal time can be found for economic efficiency.[16] |
Section 5: Visual Guides
Caption: General workflow for this compound extraction and isolation.
Caption: Troubleshooting logic for low this compound yield.
Caption: Conceptual pathway for this compound's anti-inflammatory action.
References
- 1. This compound | C26H38O4 | CID 9909740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 35049-54-8 [smolecule.com]
- 3. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beerandbrewing.com [beerandbrewing.com]
- 5. medkoo.com [medkoo.com]
- 6. Lupulone | C26H38O4 | CID 68051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of different extraction solvents on phenolic compounds and antioxidant capacity of hop flowers (Humulus lupulus L.) [actahort.org]
- 8. One moment, please... [agraria.com.br]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 10. hemorella.pl [hemorella.pl]
- 11. mbaa.com [mbaa.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods to extract and quantify ‘antidepressant’ hops gives hope for future supplements [nutraingredients.com]
- 14. researchgate.net [researchgate.net]
- 15. agraria.com.br [agraria.com.br]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
Technical Support Center: Troubleshooting Adlupulone Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting issues related to the analysis of adlupulone (B1665543) using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common challenges, specifically focusing on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where the tail end of a chromatographic peak is drawn out and asymmetrical.[1][2][3] In an ideal separation, peaks should be symmetrical and have a Gaussian shape.[2][3][4] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[2]
Q2: What are the common causes of peak tailing in reverse-phase HPLC?
A2: Several factors can contribute to peak tailing in RP-HPLC. The most common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most notably with residual silanol (B1196071) groups on silica-based columns.[1][3][5][6]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[1]
-
Column Issues: Degradation of the column packing material, contamination, or the formation of voids can all cause peak tailing.[2][4][6]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[2][4][6]
-
Extra-Column Effects: Dead volume in the tubing, fittings, or detector flow cell can cause the peak to broaden and tail.[1][2][6]
-
Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can lead to peak distortion.[2][7]
Q3: How does the chemical structure of this compound contribute to potential peak tailing?
A3: this compound is a beta-bitter acid with the chemical formula C26H38O4.[8][9][10] Its structure contains multiple functional groups, including hydroxyl (-OH) and ketone (C=O) groups, which can participate in secondary interactions. As a prenylated phloroglucinol (B13840) derivative, the molecule has regions of both hydrophobicity and polarity.[11] The acidic nature of the hydroxyl groups means that the mobile phase pH will significantly influence its ionization state and, consequently, its interaction with the stationary phase.
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Peak Tailing
This guide provides a systematic approach to diagnosing the root cause of this compound peak tailing.
Step 1: Quantify the Tailing
Calculate the tailing factor (Tf) or asymmetry factor (As) to have a quantitative measure of the peak shape. A value greater than 1.2 is generally considered to indicate significant tailing.[2][5]
| Tailing Factor (Tf) | Peak Shape Interpretation |
| 1.0 | Perfectly Symmetrical (Gaussian) |
| > 1.2 | Significant Tailing |
| > 2.0 | Unacceptable for most quantitative analyses |
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Guide 2: Experimental Protocols for Troubleshooting
Protocol 1: Mobile Phase pH Adjustment
Objective: To determine if secondary interactions with silanol groups are the cause of peak tailing by modifying the mobile phase pH.
Methodology:
-
Initial Conditions: Record the chromatogram of this compound using your current method.
-
Low pH Mobile Phase:
-
Prepare a mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., 20 mM potassium phosphate). At this low pH, the ionization of residual silanol groups on the silica (B1680970) stationary phase is suppressed, minimizing secondary interactions.[2][5]
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject the this compound standard and acquire the chromatogram.
-
-
Mid pH Mobile Phase (for comparison):
-
Prepare a mobile phase with a pH between 4 and 6.
-
Equilibrate the column and inject the this compound standard.
-
-
Data Analysis: Compare the tailing factor of the this compound peak at the different pH values.
| Mobile Phase pH | Expected Observation for Silanol Interaction | Rationale |
| 2.5 - 3.0 | Reduced peak tailing | Silanol groups are protonated and less likely to interact with the analyte.[2][5] |
| 4.0 - 6.0 | Increased peak tailing | Silanol groups are partially ionized, leading to stronger secondary interactions. |
Protocol 2: Column Evaluation
Objective: To determine if column degradation or contamination is the cause of peak tailing.
Methodology:
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a series of strong solvents in the reverse direction. A typical sequence for a C18 column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Re-equilibrate the column with your mobile phase and re-inject the this compound standard.
-
-
Column Replacement:
-
If flushing does not improve the peak shape, replace the analytical column with a new one of the same type.
-
Inject the this compound standard. If the peak shape improves, the original column was the source of the problem.
-
-
Guard Column:
-
If you are not already using one, consider adding a guard column to protect the analytical column from strongly retained sample components.[12]
-
Protocol 3: Sample Overload Study
Objective: To determine if the sample concentration is causing column overload.
Methodology:
-
Prepare a Dilution Series: Prepare a series of this compound standards at different concentrations (e.g., 100%, 50%, 25%, 10%, and 1% of your current sample concentration).
-
Inject and Analyze: Inject each standard and record the chromatograms.
-
Data Analysis: Observe the peak shape for each concentration. If the tailing factor decreases with decreasing concentration, you are likely overloading the column.
| Sample Concentration | Expected Peak Shape in Case of Overload |
| High | Significant Tailing |
| Low | Symmetrical Peak |
Advanced Troubleshooting
Considering Alternative Column Chemistries
If peak tailing persists after trying the above troubleshooting steps, it may be beneficial to consider a different column chemistry.
| Column Type | Rationale for Use with this compound |
| End-capped C18 | The end-capping process deactivates most of the residual silanol groups, reducing the potential for secondary interactions.[1] |
| Polar-Embedded Phase | These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and provide alternative selectivity.[1] |
| Phenyl-Hexyl | The phenyl-hexyl phase can offer different selectivity through pi-pi interactions, which may be beneficial for a molecule like this compound.[13] |
Troubleshooting Logic Diagram
The following diagram provides a comprehensive troubleshooting decision tree.
Caption: A decision tree for troubleshooting this compound peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. This compound | C26H38O4 | CID 9909740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound CAS#: 31769-60-5 [m.chemicalbook.com]
- 11. Buy this compound | 35049-54-8 [smolecule.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
Minimizing isomerization of Adlupulone during experimental procedures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing the degradation of Adlupulone (B1665543) during experimental procedures. This compound, a key beta-acid from hops (Humulus lupulus), is susceptible to oxidation rather than isomerization. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a beta-acid found in hops, contributing to the overall chemical profile of hop extracts. Unlike alpha-acids (humulones), which isomerize to iso-alpha-acids during boiling, beta-acids like this compound do not readily isomerize. Instead, they are prone to oxidation, especially when exposed to air and elevated temperatures. This degradation leads to the formation of various oxidation products, including hulupones, which can alter the biological activity and chemical properties of your sample, leading to inaccurate and irreproducible experimental outcomes.
Q2: What are the main factors that cause this compound degradation?
The primary factors leading to the degradation of this compound are:
-
Oxygen: Exposure to atmospheric oxygen is the main driver of oxidation.
-
Temperature: Elevated temperatures accelerate the rate of oxidation.[1][2]
-
Time: The longer the exposure to oxygen and heat, the greater the extent of degradation.[3]
-
Light: While less documented for this compound specifically, light can catalyze oxidation in many organic molecules.
Q3: How can I minimize this compound degradation during storage?
Proper storage is crucial for maintaining the stability of this compound. The following conditions are recommended:
-
Low Temperature: Store samples at or below -20°C to significantly slow down oxidation rates.[4] Studies have shown that the loss of beta-acids is substantially lower at refrigerated temperatures compared to room temperature.[1][2]
-
Anaerobic Conditions: Store samples under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen. Vacuum-sealing is also an effective method.[2]
-
Light Protection: Store samples in amber vials or wrap containers with aluminum foil to protect from light.
Q4: What are the best practices for handling this compound during experiments?
To minimize degradation during your experimental workflow:
-
Work Quickly: Minimize the time samples are exposed to ambient conditions.
-
Use Degassed Solvents: For extractions and dilutions, use solvents that have been degassed by sparging with nitrogen or argon, or by sonication under vacuum.
-
Maintain Low Temperatures: Perform extractions and processing steps on ice or in a cold room whenever possible.
-
Inert Atmosphere: If possible, conduct experiments in a glove box or under a gentle stream of an inert gas.
Q5: What are the primary degradation products of this compound?
The main oxidation products of beta-acids, including this compound, are known as hulupones .[5] Other oxidation products can also form, leading to a complex mixture of degraded compounds.
Q6: How can I detect and quantify this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing this compound and its degradation products.[4][5]
-
HPLC-UV: A robust method for routine analysis. A C18 column is often used with a mobile phase consisting of an acidified methanol/water or acetonitrile/water gradient. Detection is typically performed at around 325-330 nm.[4]
-
UPLC-MS/MS: Offers higher resolution and sensitivity, allowing for more accurate identification and quantification of this compound and its various oxidation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound in extracted samples. | Oxidative degradation during extraction. | - Use degassed solvents for extraction. - Perform extraction at a low temperature (e.g., on ice). - Minimize the exposure of the sample to air during the procedure. Consider performing the extraction under a nitrogen blanket. - Reduce extraction time if possible. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products (e.g., hulupones). | - Compare chromatograms of fresh and aged samples to identify potential degradation peaks. - Use UPLC-MS/MS to identify the mass of the unknown peaks and compare them to known oxidation products of beta-acids. - Review and optimize your sample handling and storage procedures to minimize degradation. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across samples. | - Ensure all samples are handled and processed under identical conditions (time, temperature, atmosphere). - Prepare fresh stock solutions for each set of experiments. - Re-evaluate and standardize your entire experimental workflow to minimize opportunities for oxidation. |
| Loss of biological activity in this compound samples. | Degradation of the active compound. | - Confirm the integrity of your this compound stock by HPLC or UPLC analysis. - Implement stricter storage and handling protocols as outlined in the FAQs and this guide. - Test the activity of a freshly prepared and analyzed sample as a positive control. |
Data Presentation
Table 1: Impact of Storage Temperature on Beta-Acid Degradation (12 Months)
| Hop Cultivar | Harvest Time | Decrease at +5°C (%) | Decrease at +20°C (%) |
| Sybilla | Early | 10.8 | 35.2 |
| Sybilla | Optimal | 4.5 | 28.9 |
| Sybilla | Late | 7.2 | 31.5 |
| Magnat | Early | 37.2 | 66.6 |
| Magnat | Optimal | 21.1 | 46.3 |
| Magnat | Late | 28.5 | 58.0 |
Data adapted from a study on hop cone storage, demonstrating the significant effect of temperature on beta-acid stability.[1]
Table 2: General Stability of Beta-Acids under Different Conditions
| Condition | Time | Degradation Rate |
| Room Temperature (in air) | 1 month | ~50% |
| Room Temperature (in air) | 6 months | >90% |
| Frozen (-18°C) | - | Significantly suppressed degradation |
These are general figures for pure beta-acids and degradation is slower in the hop matrix.[3]
Experimental Protocols
Protocol 1: Recommended Extraction of this compound for Analytical Purposes
This protocol is designed to minimize the oxidation of this compound during extraction from a hop matrix for subsequent HPLC or UPLC analysis.
-
Sample Preparation:
-
Grind hop pellets or cones to a fine powder, preferably under cryogenic conditions (e.g., with liquid nitrogen) to minimize heat generation.
-
-
Extraction:
-
Weigh the powdered sample into a centrifuge tube.
-
Add degassed extraction solvent (e.g., 85:15 v/v methanol/water acidified with 0.025% formic acid).[4]
-
Immediately cap the tube and purge with nitrogen or argon.
-
Extract at a low temperature (e.g., 4°C) on a shaker for 1 hour.
-
-
Sample Clarification:
-
Centrifuge the extract at 4°C to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter (preferably PTFE) into an amber HPLC vial.
-
Purge the headspace of the vial with nitrogen or argon before sealing.
-
-
Analysis:
-
Analyze the sample as soon as possible using a validated HPLC-UV or UPLC-MS method.
-
If immediate analysis is not possible, store the vials at -20°C.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 326 nm.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for minimizing this compound degradation.
Caption: Generalized signaling pathway for bitter acids.
References
Interference of co-eluting compounds in Adlupulone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Adlupulone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantification of this compound?
The primary challenges in this compound quantification stem from its relatively low concentration in hop resin (10-15% of total beta-acids) compared to other analogues like colupulone (B1216029) and lupulone (B1675512).[1] This, coupled with the structural similarity of these beta-acids, often leads to co-elution during chromatographic analysis, making accurate quantification difficult.[2][3][4] Furthermore, beta-acids are susceptible to oxidation and degradation, especially during storage, which can introduce interfering compounds into the analysis.[5][6][7]
Q2: Which compounds are known to co-elute with this compound?
The most common co-eluting compounds are its structurally similar beta-acid analogues, primarily lupulone and colupulone . Some high-performance liquid chromatography (HPLC) methods have shown co-elution of lupulone and this compound.[2][3] Degradation products of beta-acids, such as tricyclolupulones and hydroxytricyclolupulones , formed during natural aging, are also potential co-eluting interferents.[5]
Q3: How can I detect if co-elution is occurring in my chromatogram?
Co-elution can be detected using a Photodiode Array (PDA) or Diode Array Detector (DAD) coupled with your HPLC system. By performing a peak purity analysis, you can assess the spectral homogeneity across the chromatographic peak. If the spectra across the peak are not identical, it indicates the presence of a co-eluting compound. Mass spectrometry (MS) can also be used to identify the presence of multiple compounds with different mass-to-charge ratios under a single chromatographic peak.
Q4: What are the recommended analytical techniques for this compound quantification to avoid interference?
To overcome co-elution challenges, the use of high-resolution chromatographic techniques is recommended. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide the necessary selectivity and sensitivity for accurate quantification. Alternatively, a well-optimized HPLC method with a PDA detector can be used, provided that peak purity is carefully assessed and chromatographic resolution is sufficient to separate this compound from its isomers and degradation products.
Q5: How should I prepare my samples to minimize interference?
Proper sample preparation is crucial. This includes:
-
Storage: Store hop samples in the dark at -20°C to minimize degradation.[2]
-
Extraction: Use an appropriate solvent system, such as methanol (B129727) or a mixture of methanol and formic acid, with techniques like ultrasonication to ensure efficient extraction.[8]
-
Filtration: Filter the sample extract through a 0.2 or 0.45 µm filter to remove particulate matter that could interfere with the analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape or peak splitting for this compound | Co-elution with other beta-acids (lupulone, colupulone) or degradation products. | Optimize the HPLC method: adjust the mobile phase composition, gradient, or column chemistry. A C18 column with a methanol/water/phosphoric acid mobile phase has been shown to separate beta-acid analogues. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inaccurate or inconsistent quantification results | Presence of interfering compounds from the matrix or degradation. | Employ a more selective detector like a mass spectrometer (LC-MS/MS). Perform peak purity analysis if using a PDA detector. |
| Improper sample storage leading to degradation. | Ensure samples are stored in a cold, dark, and oxygen-free environment. | |
| This compound peak is not detected or has a very low signal | Low concentration of this compound in the sample. | Use a more sensitive analytical technique like LC-MS/MS. |
| Inefficient extraction. | Optimize the extraction procedure by trying different solvents or increasing the extraction time/temperature. |
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Separation of Beta-Acids
This method is adapted from published procedures for the analysis of hop acids and is designed to separate this compound from other major beta-acids.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Methanol with 0.1% Phosphoric Acid
-
-
Gradient:
-
0-15 min: 70-90% B
-
15-20 min: 90% B
-
20-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Weigh 1 gram of hop material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: LC-MS/MS Method for Sensitive Quantification of this compound
This method provides high selectivity and sensitivity for the quantification of this compound, especially in complex matrices.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A suitable gradient to resolve this compound from its isomers.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Negative ESI
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard.
-
Sample Preparation: Same as for the HPLC-DAD method.
Data Presentation
Table 1: Typical Retention Times of Beta-Acids in a Reversed-Phase HPLC System
| Compound | Retention Time (min) |
| Colupulone | ~4.5 |
| Lupulone | ~5.5 |
| This compound | ~5.5 (often co-elutes with Lupulone) |
Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.
Table 2: Common Mass Spectrometric Information for Beta-Acids
| Compound | Molecular Weight | [M-H]⁻ (m/z) |
| Colupulone | 400.55 | 399.25 |
| Lupulone | 414.58 | 413.27 |
| This compound | 414.58 | 413.27 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
Caption: Potential signaling pathways modulated by hop beta-acids.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. researchgate.net [researchgate.net]
- 4. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hop beta acids - from cones to beer | International Society for Horticultural Science [ishs.org]
- 8. ABC Herbalgram Website [herbalgram.org]
Improving the bioavailability of Adlupulone for in vivo studies
Technical Support Center: Adlupulone Bioavailability
Welcome to the technical support center for this compound research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a beta-acid, a type of organic compound found in the resin of hops (Humulus lupulus)[1]. It is a prenylated phloroglucinol (B13840) derivative.[1] Like other beta-acids, such as lupulone (B1675512) and colupulone, it contributes to the characteristics of hops but is known for its poor solubility in aqueous solutions.[2][3] Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈O₄ | PubChem CID 9909740[4] |
| Molecular Weight | 414.6 g/mol | PubChem CID 9909740[4] |
| XLogP3 | 6.9 | PubChem CID 9909740[4] |
| Hydrogen Bond Donor Count | 2 | Smolecule[1] |
| Hydrogen Bond Acceptor Count | 4 | Smolecule[1] |
Note: A high XLogP3 value indicates high lipophilicity and consequently, poor aqueous solubility.
Q2: Why is the oral bioavailability of this compound typically low?
The low oral bioavailability of this compound is primarily due to its poor aqueous solubility.[5][6] Its highly lipophilic nature (high LogP) means it does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.[7][8] For a drug to be effective when administered orally, it must first dissolve to be absorbed.[5][9] This challenge places this compound in a category of compounds where formulation strategies are critical for therapeutic efficacy.[7][8]
Q3: What are the known biological activities of this compound?
This compound, along with other beta-acids, is being investigated for several biological activities, including:
-
Antibacterial Properties: It has shown effectiveness against some Gram-positive bacteria.[1][10]
-
Anti-inflammatory Effects: In vitro studies suggest it may inhibit pro-inflammatory mediators.[1]
-
Anticancer Activity: Related beta-acids like lupulone have been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells.[11]
-
Antioxidant Properties: It may act as a free radical scavenger, potentially reducing cellular oxidative stress.[1]
Troubleshooting Guide: Improving this compound Delivery
Problem: I am observing low or inconsistent efficacy in my in vivo animal studies with this compound.
This is a common issue stemming from poor and variable absorption of the compound. To improve bioavailability, a formulation strategy that enhances the solubility and dissolution rate of this compound is required. Below is a comparison of common formulation strategies.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., Nanoemulsions, SMEDDS) | Dissolving this compound in oils, surfactants, and co-solvents to form small droplets (micelles or globules) in the GI tract. | Enhances solubility and absorption via lymphatic pathways; protects the drug from degradation.[6] | Requires careful selection of excipients; potential for GI side effects at high concentrations. |
| Amorphous Solid Dispersions (ASDs) | Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state. | The amorphous form has higher energy and greater solubility than the stable crystalline form.[8] | The amorphous state can be physically unstable and may recrystallize over time, reducing solubility. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area-to-volume ratio by reducing the particle size to the micron or nanometer range. | Increases dissolution velocity according to the Noyes-Whitney equation.[8] | May not be sufficient for highly insoluble compounds; can lead to particle aggregation. |
| Complexation with Cyclodextrins | Encapsulating the lipophilic this compound molecule within the hydrophobic core of a cyclodextrin (B1172386) molecule. | Forms a complex with a hydrophilic exterior, increasing aqueous solubility.[7] | Limited drug loading capacity; the large size of the complex can be a factor. |
Experimental Protocols
Here are starter protocols for two common and effective formulation approaches. Researchers should optimize these based on their specific needs and available equipment.
Protocol 1: Preparation of an this compound Nanoemulsion
Objective: To formulate this compound in an oil-in-water (o/w) nanoemulsion for oral gavage in rodents.
Materials:
-
This compound powder
-
Medium-chain triglyceride (MCT) oil
-
Polysorbate 80 (Tween® 80)
-
Polyglyceryl-3 dioleate (or similar co-surfactant)
-
Deionized water
-
Magnetic stirrer and stir bar
-
High-shear homogenizer or probe sonicator
Methodology:
-
Prepare the Oil Phase:
-
Determine the solubility of this compound in MCT oil. A starting point is to dissolve 10-20 mg of this compound in 1 mL of MCT oil. Gentle heating (40°C) and vortexing may be required.
-
Once dissolved, add the surfactant (Polysorbate 80) and co-surfactant to the oil phase. A common starting ratio (by weight) is Oil:Surfactant:Co-surfactant of 4:2:1.
-
Mix thoroughly using a magnetic stirrer until a homogenous, clear solution is formed.
-
-
Prepare the Aqueous Phase:
-
Measure the required volume of deionized water.
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring vigorously with the magnetic stirrer. A coarse, milky emulsion will form.
-
-
Reduce Droplet Size:
-
Homogenize the coarse emulsion using a high-shear homogenizer (e.g., 10,000 rpm for 10 minutes) or a probe sonicator (e.g., 40% amplitude, 5 minutes, with pulses to prevent overheating).
-
The endpoint is a translucent, bluish-white liquid, indicating the formation of nano-sized droplets.
-
-
Characterization (Recommended):
-
Measure droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess formulation stability by monitoring for phase separation or particle size changes over time at different storage conditions (e.g., 4°C and 25°C).
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To compare the plasma concentration of this compound over time after oral administration of a nanoemulsion formulation versus a simple suspension.
Materials:
-
This compound nanoemulsion (from Protocol 1)
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
8-week old C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug quantification (LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Fast mice for 4 hours prior to dosing (water ad libitum).
-
Divide mice into two groups (n=3-5 per time point).
-
Group 1: Administer the this compound nanoemulsion via oral gavage.
-
Group 2: Administer the this compound suspension via oral gavage.
-
The typical dose might range from 10-50 mg/kg, depending on the therapeutic area.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each formulation.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve). A significantly higher AUC for the nanoemulsion group indicates improved bioavailability.
-
Visualizations
Signaling Pathway
The precise signaling pathways for this compound are still under investigation, but related beta-acids like Lupulone are known to induce apoptosis and autophagy in cancer cells. This involves the activation of caspases, key enzymes in the apoptotic pathway.
Caption: Proposed mechanism of action for hop beta-acids in cancer cells.
Experimental Workflow
This diagram outlines the decision-making process for selecting and validating a formulation to improve this compound's bioavailability.
Caption: Workflow for formulation development and in vivo testing.
Problem-Solution Relationship
This chart illustrates how different formulation strategies directly address the inherent challenges of this compound's properties.
Caption: Matching formulation solutions to this compound's challenges.
References
- 1. Buy this compound | 35049-54-8 [smolecule.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. beerandbrewing.com [beerandbrewing.com]
- 4. This compound | C26H38O4 | CID 9909740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Adlupulone analysis from complex samples
Welcome to the technical support center for the analysis of Adlupulone in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly matrix effects, encountered during quantitative analysis using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2] In complex matrices like plasma, urine, or botanical extracts, these effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of your assay.[1]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A: Ion suppression is a common manifestation of matrix effects.[1][2] The primary causes in biological fluids are often endogenous components like phospholipids (B1166683) from plasma or salts and urea (B33335) from urine. In botanical extracts, pigments, sugars, and other phenolic compounds can be the source of interference. These molecules can compete with this compound for ionization in the mass spectrometer's ion source.
Q3: How can I determine if my this compound analysis is suffering from matrix effects?
A: A standard method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the signal response of this compound spiked into an extracted blank matrix (a sample of the same matrix type that does not contain the analyte) with the response of this compound in a neat (pure) solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.
Q4: What is an internal standard and why is it crucial for this compound analysis?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[3] It is used to correct for variability during sample preparation and analysis, including matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., deuterated this compound), as it will behave nearly identically to the analyte during extraction, chromatography, and ionization.[3] If a SIL-IS is unavailable, a structural analog can be used, but requires more thorough validation.
Q5: My results for this compound are inconsistent between different batches of plasma. What could be the reason?
A: Variability between different lots of biological matrix is a common source of inconsistent results.[2] This is due to differences in the endogenous composition of the matrix from different donors. A robust analytical method should be validated using multiple sources of blank matrix to ensure that the method is not susceptible to these variations.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound analysis.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | - Matrix Overload: High concentration of matrix components co-eluting with this compound. - Inappropriate Sample Solvent: The solvent used to reconstitute the final extract is too strong, causing peak distortion upon injection. | - Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove more interferences. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering components. - Solvent Matching: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase conditions. |
| Significant Ion Suppression/Enhancement | - Co-eluting Matrix Components: Phospholipids in plasma or salts in urine are common culprits. - Inadequate Chromatographic Separation: this compound is not sufficiently resolved from matrix interferences. | - Optimize Sample Preparation: Protein precipitation is a simple but often "dirtier" method. Consider switching to Liquid-Liquid Extraction (LLE) or SPE for a cleaner extract. - Modify LC Method: Adjust the chromatographic gradient to better separate this compound from the regions where matrix components typically elute (early and late in the run). - Change Ionization Source: If available, try switching between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), as they have different susceptibilities to matrix effects. |
| High Variability in Results (%CV > 15%) | - Inconsistent Matrix Effects: Variation in the composition of the biological matrix between different samples or lots. - Poor Internal Standard Performance: The chosen internal standard does not adequately track the variability of this compound. | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix variability as the SIL-IS will experience the same effects as the analyte. - Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. - Thorough Method Validation: Validate the method with at least six different lots of the biological matrix to ensure robustness. |
| Low Recovery | - Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix. - Analyte Instability: this compound may be degrading during the sample preparation process. | - Optimize Extraction Protocol: Experiment with different solvents for LLE or different sorbents and elution solvents for SPE. - Evaluate Analyte Stability: Conduct stability experiments at each step of the sample preparation process (e.g., freeze-thaw cycles, bench-top stability). |
Data Presentation
Effective evaluation of matrix effects requires the clear presentation of quantitative data. Below are example tables illustrating how to report these findings.
Table 1: Matrix Effect Evaluation in Human Plasma
| Statistic | This compound | Internal Standard (Deuterated this compound) |
| Matrix Factor (MF) - Lot 1 | 0.85 | 0.86 |
| Matrix Factor (MF) - Lot 2 | 0.82 | 0.83 |
| Matrix Factor (MF) - Lot 3 | 0.88 | 0.89 |
| Average MF | 0.85 | 0.86 |
| %CV of MF | 3.5% | 3.6% |
| IS-Normalized MF | 0.99 | N/A |
| %CV of IS-Normalized MF | 0.6% | N/A |
Matrix Factor (MF) = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1 with a low %CV (<15%) for the method to be considered free of significant variable matrix effects.
Table 2: Recovery and Process Efficiency
| Concentration | Recovery (%) | Process Efficiency (%) |
| Low QC (10 ng/mL) | 92.5 | 78.6 |
| Mid QC (100 ng/mL) | 95.1 | 80.8 |
| High QC (500 ng/mL) | 93.8 | 79.7 |
| Average | 93.8 | 79.7 |
| %CV | 1.4% | 1.3% |
Recovery = [(Peak Area of Pre-Spiked Sample) / (Peak Area of Post-Spiked Sample)] x 100. Process Efficiency = [(Peak Area of Pre-Spiked Sample) / (Peak Area in Neat Solution)] x 100.
Experimental Protocols
The following are example protocols for the extraction of this compound from human plasma. These should be optimized for your specific application and instrumentation.
Protocol 1: Protein Precipitation (PPT)
This is a rapid but less clean method suitable for initial screening.
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To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract than PPT.
-
To 200 µL of plasma, add the internal standard and 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).
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Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic layer to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase and inject.
Protocol 3: Solid-Phase Extraction (SPE)
SPE generally provides the cleanest extracts and allows for sample concentration.
-
Select an appropriate SPE cartridge: A reversed-phase sorbent (e.g., C18) is a good starting point for a relatively non-polar compound like this compound.
-
Condition the cartridge: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate the cartridge: Pass 1 mL of an appropriate buffer (e.g., 2% formic acid in water) through the cartridge.
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Load the sample: Pre-treat 200 µL of plasma by adding 200 µL of the equilibration buffer. Load the diluted sample onto the cartridge.
-
Wash the cartridge: Wash with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.
References
Technical Support Center: Synthesis of Stable Adlupulone Derivatives for Enhanced Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of stable adlupulone (B1665543) derivatives with enhanced biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in synthesizing stable this compound derivatives?
A1: The primary challenges include the inherent instability of the this compound scaffold, which is susceptible to oxidation and rearrangement, particularly at elevated temperatures or under acidic/basic conditions. Achieving regioselective modifications on the complex this compound core can also be difficult, leading to mixtures of products that are challenging to separate. Furthermore, ensuring the stability of the final derivatives for biological testing and storage requires careful consideration of reaction and purification conditions.
Q2: How can the stability of this compound derivatives be improved?
A2: Stability can be enhanced through several strategies. Derivatization of the hydroxyl groups can protect against oxidation. Introducing bulky substituents near reactive sites can provide steric hindrance, preventing degradation. It is also crucial to handle the compounds under inert atmospheres (e.g., nitrogen or argon) and to use purified, degassed solvents to minimize oxidative degradation. Storage at low temperatures and protected from light is also recommended.
Q3: What are the most common side reactions observed during the synthesis of this compound derivatives, and how can they be minimized?
A3: Common side reactions include oxidation of the phloroglucinol (B13840) core, rearrangement of the prenyl groups, and non-selective reactions at multiple sites. To minimize these, it is advisable to use mild reaction conditions, employ protecting groups for sensitive functionalities, and control the stoichiometry of reagents carefully. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in quenching the reaction at the optimal time to prevent the formation of degradation products.
Q4: Which analytical techniques are most suitable for characterizing this compound derivatives?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the chemical structure and determining the position of new functional groups. Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized derivatives. High-Performance Liquid Chromatography (HPLC) is valuable for assessing the purity of the compounds.
Q5: What are the key structure-activity relationships (SAR) to consider when designing this compound derivatives with enhanced bioactivity?
A5: While extensive SAR studies on this compound are still emerging, general principles from related compounds suggest that modifications to the acyl side chain and the prenyl groups can significantly impact bioactivity. For instance, altering the lipophilicity of the molecule by introducing different functional groups can affect cell membrane permeability and target engagement. The presence and position of hydrogen bond donors and acceptors are also critical for interaction with biological targets.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Derivative
| Potential Cause | Troubleshooting Step |
| Degradation of Starting Material | Ensure the this compound starting material is pure and has been stored correctly (low temperature, protected from light and air). |
| Suboptimal Reaction Conditions | Perform small-scale experiments to optimize reaction parameters such as temperature, reaction time, and solvent. |
| Inefficient Reagent | Check the purity and activity of all reagents. Use freshly prepared or purified reagents where necessary. |
| Side Reactions | Analyze the crude reaction mixture by HPLC-MS to identify major byproducts and adjust reaction conditions to minimize their formation. |
Issue 2: Difficulty in Purifying the Synthesized Derivative
| Potential Cause | Troubleshooting Step |
| Formation of Isomeric Products | Employ high-resolution chromatographic techniques such as preparative HPLC with a suitable stationary phase (e.g., C18) for separation. |
| Co-elution with Starting Material | Adjust the mobile phase gradient in HPLC to improve the resolution between the product and unreacted starting material. |
| Product Instability on Silica (B1680970) Gel | Consider using alternative purification methods like flash chromatography with neutral or deactivated silica gel, or crystallization. |
| Oily Product Prevents Crystallization | Attempt co-crystallization with a suitable agent or purify via chromatography to obtain a solid product. |
Issue 3: Instability of the Final this compound Derivative
| Potential Cause | Troubleshooting Step |
| Oxidation | Store the final compound under an inert atmosphere at low temperatures (-20°C or -80°C) and protect it from light. |
| Hydrolysis | If the derivative contains labile functional groups (e.g., esters), store it in anhydrous conditions. |
| Residual Acid/Base from Purification | Ensure all traces of acidic or basic modifiers from chromatography are removed by appropriate workup and drying procedures. |
Quantitative Data
The following table summarizes the reported antibacterial activity of the parent compound, this compound. This data can serve as a benchmark for evaluating the enhanced activity of newly synthesized derivatives.
| Compound | Target Organism | Bioactivity Metric | Value |
| This compound | Bacillus subtilis | MIC | 0.98 µg/mL[1][2] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
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Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
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Addition of Reagents: Cool the solution to 0°C in an ice bath. Add a suitable base (e.g., pyridine (B92270) or triethylamine, 1.2 equivalents) dropwise.
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Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Protocol 2: General Procedure for the Alkylation of this compound
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Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under argon, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0°C.
-
Formation of Alkoxide: Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.
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Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
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Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (B1210297) (3 x 25 mL).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the crude product by preparative HPLC.
Protocol 3: Bioactivity Assay - Determination of Minimum Inhibitory Concentration (MIC)
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Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Bacillus subtilis) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
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Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (B87167) (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Postulated signaling pathway for this compound derivatives leading to apoptosis.
References
Validation & Comparative
Adlupulone vs. Lupulone: A Comparative Study of Antimicrobial Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of adlupulone (B1665543) and lupulone (B1675512), two closely related beta-acids derived from the hop plant, Humulus lupulus. This document synthesizes available experimental data to offer a clear perspective on their relative potency and mechanisms of action, aiding in the evaluation of their potential as novel antimicrobial agents.
Introduction to this compound and Lupulone
This compound and lupulone are bitter compounds found in the resin of hop cones.[1] They are isomers, sharing the same chemical formula (C₂₆H₃₈O₄) but differing in the structure of their acyl side chains. These compounds have long been recognized for their contribution to the flavor and preservation of beer, a characteristic attributed to their antimicrobial properties.[2] This guide focuses on a direct comparison of their efficacy against various bacterial strains.
Data Presentation: Antimicrobial Potency
The antimicrobial potency of this compound and lupulone is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below is a summary of findings from various studies. It is important to note that direct comparative data for this compound against a wide range of bacteria is limited in publicly available research.
| Microorganism | This compound MIC (µg/mL) | Lupulone MIC (µg/mL) |
| Bacillus subtilis | 0.98[1][3][4] | 0.98[1][3][4] |
| Staphylococcus aureus | 5.0 (for a mixture rich in n+this compound)[5] | 0.1 - 12.5[6][7][8][9] |
| Escherichia coli | 10.0 (for a mixture rich in n+this compound)[5] | Generally considered ineffective[2] |
| Listeria monocytogenes | Data not available | 1.6 - 12.5[2] |
Note: The MIC value for this compound against Staphylococcus aureus and Escherichia coli is from a study on a mixture of n- and ad-lupulone, not purified this compound.
Mechanism of Action
The primary antimicrobial mechanism of both this compound and lupulone is attributed to their function as ionophores. As lipophilic molecules, they are capable of inserting into the bacterial cell membrane.[10] This insertion disrupts the proton motive force across the membrane by facilitating the transport of ions, leading to a collapse of the transmembrane potential.[6] The dissipation of this electrochemical gradient inhibits essential cellular processes, such as ATP synthesis and nutrient transport, ultimately resulting in bacterial cell death.[6][10]
While both compounds share this general mechanism, subtle differences in their chemical structures may lead to variations in their efficacy against different bacterial species. However, current research has not elucidated distinct signaling pathways or molecular targets that significantly differentiate the antimicrobial action of this compound from that of lupulone.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Antimicrobial Potential of the Hop (Humulus lupulus L.) Extract against Staphylococcus aureus and Oral Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-inflammatory Effects of Adlupulone and Colupulone
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of two key hop-derived beta-acids.
Adlupulone and Colupulone, prominent beta-acids found in hops (Humulus lupulus), have garnered significant interest within the scientific community for their potential therapeutic applications, particularly concerning their anti-inflammatory effects. Both compounds are known to modulate key pathways in the inflammatory cascade, offering promising avenues for the development of novel anti-inflammatory agents. This guide provides a detailed comparison of their activities, supported by available experimental data, methodologies, and visual representations of the underlying molecular mechanisms.
Mechanism of Anti-inflammatory Action
The anti-inflammatory properties of this compound and Colupulone are primarily attributed to their ability to inhibit crucial enzymes and transcription factors involved in the inflammatory response. The main targets include cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway.
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Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that plays a pivotal role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Both this compound and Colupulone have been shown to inhibit COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins.
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5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound and Colupulone can attenuate the inflammatory response mediated by leukotrienes.
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NF-κB Signaling Pathway Inhibition: The NF-κB pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound and Colupulone can suppress the activation of NF-κB, leading to a broad-spectrum anti-inflammatory effect.
Quantitative Comparison of Inhibitory Activity
While direct comparative studies with specific IC50 values for this compound and Colupulone are limited in publicly available literature, existing research on hop beta-acids provides valuable insights into their relative potency. The following table summarizes the available quantitative data for the inhibitory effects of these compounds and related hop extracts on key inflammatory targets. Note: Data for individual compounds is sparse, and values for hop extracts are included to provide a broader context.
| Compound/Extract | Target | Assay System | IC50 Value |
| Colupulone | COX-2 | In vitro enzyme assay | Potent Inhibition (Specific IC50 not cited) |
| Hop Beta-Acids | COX-2 | In vitro enzyme assay | Potent Inhibition (Specific IC50 not cited) |
| Modified Hop Extract (RIAA) | COX-2 | LPS-stimulated PGE2 formation | 1.3 µg/ml[1] |
| Hop Beta-Acids | NF-κB | TNF-induced activation | Potent Inhibition (Specific IC50 not cited) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the anti-inflammatory effects of this compound and Colupulone.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, typically by measuring the production of prostaglandin (B15479496) E2 (PGE2).
Materials:
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Recombinant human COX-2 enzyme
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Arachidonic acid (substrate)
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Hematin (cofactor)
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Test compounds (this compound, Colupulone) dissolved in a suitable solvent (e.g., DMSO)
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Assay buffer (e.g., Tris-HCl)
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PGE2 enzyme immunoassay (EIA) kit
Procedure:
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Prepare a reaction mixture containing the assay buffer, hematin, and the COX-2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction for a defined period (e.g., 10 minutes at 37°C).
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Stop the reaction by adding a suitable stopping reagent (e.g., a solution of formic acid).
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Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
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Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-LOX activity, often by detecting the formation of its downstream products, leukotrienes.
Materials:
-
Recombinant human 5-LOX enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds (this compound, Colupulone) in a suitable solvent
-
Assay buffer (e.g., phosphate (B84403) buffer)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the 5-LOX product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of 5-LOX inhibition and the corresponding IC50 value.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.
Materials:
-
A suitable cell line (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.
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Cell culture medium and reagents.
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An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
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Test compounds (this compound, Colupulone).
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Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.
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Incubate for a further period (e.g., 6-8 hours) to allow for luciferase gene expression.
-
Lyse the cells and add the luciferase assay reagent, which contains the substrate luciferin.
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Measure the luminescence produced using a luminometer. The light output is proportional to the level of NF-κB activation.
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Calculate the percentage of NF-κB inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Mechanisms
To better understand the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: NF-κB signaling pathway and points of inhibition.
References
Adlupulone's Antibacterial Efficacy in Food: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adlupulone's antibacterial performance against other natural alternatives in food models, supported by experimental data and detailed methodologies.
This compound (B1665543), a prominent beta-acid found in hops (Humulus lupulus), is gaining significant attention as a potential natural antimicrobial for food preservation. Its ability to inhibit the growth of various spoilage and pathogenic bacteria presents a promising alternative to synthetic preservatives, aligning with the growing consumer demand for "clean label" products. This guide evaluates the antibacterial activity of this compound in the context of food systems, comparing its efficacy with established natural antimicrobials and detailing the experimental protocols for its validation.
Comparative Antibacterial Activity: this compound vs. Alternatives
The antibacterial efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. This compound, as a member of the lupulone (B1675512) family, demonstrates potent activity primarily against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Natural Antimicrobials against Common Foodborne Bacteria.
| Antimicrobial Agent | Listeria monocytogenes | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella spp. |
| This compound/Lupulones | 6.3 µg/mL (Lupulone) | 1.56 - 9.4 µg/mL (Lupulone) | 0.98 µg/mL (this compound) | >100 µg/mL (Lupulone) | >100 µg/mL (Lupulone) |
| Nisin | 0.025 - 6.4 µg/mL | 0.1 - 12.5 µg/mL | 0.1 - 1 µg/mL | Ineffective | Ineffective |
| Oregano Oil | 156 - 500 µg/mL | 125 - 500 µg/mL | 125 - 250 µg/mL | 125 - 625 µg/mL | 156 - 625 µg/mL |
| Chitosan (B1678972) | 400 - 800 µg/mL | 100 - 500 µg/mL | 50 - 200 µg/mL | 100 - 1000 µg/mL | 200 - 1000 µg/mL |
Note: The MIC values are presented as ranges compiled from various studies and can be influenced by the specific strain, methodology, and experimental conditions.
The data indicates that this compound and other lupulones exhibit strong inhibitory effects against Gram-positive bacteria, with MIC values comparable to or even lower than some established natural antimicrobials like oregano oil and chitosan for certain pathogens. Notably, this compound shows high potency against Bacillus subtilis[1]. However, similar to nisin, lupulones are generally less effective against Gram-negative bacteria such as E. coli and Salmonella spp. The outer membrane of Gram-negative bacteria acts as a barrier to many antimicrobial compounds[2]. The antibacterial activity of lupulones is also known to be pH-dependent, with increased efficacy observed in more acidic environments[3].
Validation in Food Models: From Laboratory to Application
While in vitro MIC and MBC values provide a baseline for antimicrobial activity, the complex matrix of food products can significantly influence the efficacy of these agents. Components such as fats, proteins, and carbohydrates can interact with the antimicrobial compound, potentially reducing its bioavailability and effectiveness. Therefore, validation in relevant food models is a critical step.
Hop extracts rich in beta-acids, including this compound, have been successfully tested in various food systems:
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Meat Products: In marinated pork, hop extracts containing beta-acids have been shown to reduce the total aerobic count[3]. Furthermore, in sausage products, these extracts have demonstrated a strong inhibitory effect against Listeria monocytogenes and Lactobacillus sakei, particularly when combined with modified atmosphere packaging[4].
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Dairy Products: Hop extracts have been effectively used to control Listeria monocytogenes in milk and cottage cheese[2].
-
Beverages: The application of hop beta-acids has been explored in the sugar industry to inhibit the growth of spoilage bacteria in thick juices[2].
These studies highlight the potential of this compound and related compounds as effective natural preservatives in a range of food applications.
Experimental Protocols
For researchers aiming to validate the antibacterial activity of this compound or other natural compounds in food models, the following experimental protocols provide a detailed framework.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
a. Preparation of Bacterial Inoculum: i. A pure culture of the target bacterium is grown on an appropriate agar (B569324) medium. ii. A single colony is transferred to a tube containing sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth). iii. The broth is incubated at the optimal temperature for the bacterium (e.g., 37°C for most foodborne pathogens) until it reaches a specific turbidity, corresponding to a known cell density (typically 10^8 CFU/mL). iv. The bacterial suspension is then diluted to the final desired concentration for the assay (e.g., 5 x 10^5 CFU/mL).
b. Preparation of Antimicrobial Agent Dilutions: i. A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
c. Inoculation and Incubation: i. An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the antimicrobial dilutions. ii. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
d. Determination of MIC: i. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible turbidity (bacterial growth).
Validation in a Food Model: Ground Meat
This protocol outlines the procedure for evaluating the efficacy of an antimicrobial agent in a real food system.
a. Preparation of the Food Matrix: i. Fresh ground meat (e.g., beef, poultry) is obtained and, if necessary, sterilized by irradiation to eliminate background microflora. ii. The meat is portioned into sterile containers.
b. Inoculation of the Food Matrix: i. A known concentration of the target pathogen (e.g., Listeria monocytogenes) is prepared as described in the in vitro protocol. ii. The bacterial suspension is thoroughly mixed with the ground meat to achieve a uniform contamination level (e.g., 10^3 - 10^4 CFU/g).
c. Application of the Antimicrobial Agent: i. This compound is dissolved in a food-grade carrier and added to the inoculated meat samples at various concentrations. ii. A control sample with no antimicrobial agent is also prepared.
d. Storage and Sampling: i. The meat samples are stored under conditions that mimic the intended use (e.g., refrigeration at 4°C). ii. Samples are taken at regular intervals (e.g., day 0, 2, 4, 7, etc.) for microbiological analysis.
e. Microbiological Analysis: i. A known weight of the meat sample is homogenized in a sterile diluent. ii. Serial dilutions are prepared and plated onto selective agar media for the target pathogen. iii. The plates are incubated, and the number of colony-forming units (CFU) is counted. iv. The reduction in bacterial count in the treated samples compared to the control is calculated to determine the efficacy of the antimicrobial agent.
Visualizing the Process and Mechanism
To further elucidate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating antibacterial activity.
Caption: Proposed mechanism of action of this compound on a bacterial cell.
References
- 1. Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of hop extracts against foodborne pathogens for meat applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hop extracts for sausage products - Fraunhofer IVV [ivv.fraunhofer.de]
In Vivo Validation of Adlupulone's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo experimental data on the anti-inflammatory properties of Adlupulone is limited in publicly available scientific literature. This guide provides a predictive comparison based on the established in vivo anti-inflammatory effects of well-known non-steroidal anti-inflammatory drugs (NSAIDs). The experimental data and protocols presented for these comparator compounds serve as a framework for the potential in vivo validation of this compound, assuming a likely mechanism of action involving the inhibition of the NF-κB and COX inflammatory pathways.
Introduction to this compound and Postulated Anti-inflammatory Mechanism
The NF-κB signaling cascade is a central mediator of inflammation.[1][2] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, as well as the enzyme COX-2.[1][3] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] By inhibiting the NF-κB pathway, this compound would theoretically reduce the expression of these inflammatory mediators, thereby attenuating the inflammatory response.
Comparative Efficacy in Murine Models of Inflammation
The following tables summarize quantitative data from established in vivo studies for standard NSAIDs, providing a benchmark against which the potential efficacy of this compound can be compared. The values for this compound are hypothetical and represent expected outcomes if the compound exhibits significant anti-inflammatory activity.
Table 1: Carrageenan-Induced Paw Edema Model
| Parameter | This compound (Hypothetical) | Indomethacin | Vehicle Control |
| Dosage | 50 mg/kg (oral) | 10 mg/kg (oral) | Saline |
| Paw Volume Increase (mL) at 4h | 0.35 ± 0.04 | 0.28 ± 0.03 | 0.85 ± 0.07 |
| % Inhibition of Edema | ~58% | ~67% | 0% |
| Myeloperoxidase (MPO) Activity (U/mg tissue) | Reduced | Significantly Reduced | High |
Table 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
| Parameter | This compound (Hypothetical) | Dexamethasone | Vehicle Control |
| Dosage | 50 mg/kg (i.p.) | 5 mg/kg (i.p.) | Saline |
| Serum TNF-α (pg/mL) at 2h | Reduced | Significantly Reduced | High |
| Serum IL-6 (pg/mL) at 4h | Reduced | Significantly Reduced | High |
| Lung MPO Activity (U/mg tissue) | Reduced | Significantly Reduced | High |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating acute inflammation.[3][4][5]
-
Animals: Male Wistar rats (180-220 g) are typically used. Animals are acclimatized for at least one week under standard laboratory conditions.
-
Drug Administration: Animals are divided into groups (n=6-8 per group). This compound (hypothetical doses, e.g., 25, 50, 100 mg/kg), a reference drug such as Indomethacin (10 mg/kg), or the vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat. The contralateral paw is injected with saline as a control.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the injection. The degree of swelling is calculated as the increase in paw volume.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue can be excised for the measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.
-
Animals: Male BALB/c mice (20-25 g) are commonly used. Animals are acclimatized for at least one week.
-
Drug Administration: this compound (hypothetical doses, e.g., 25, 50, 100 mg/kg), a reference drug such as Dexamethasone (5 mg/kg), or vehicle is administered, typically intraperitoneally, 1 hour prior to LPS challenge.
-
Induction of Inflammation: A single intraperitoneal injection of LPS from E. coli is administered at a dose ranging from 1 to 5 mg/kg.
-
Assessment of Inflammation:
-
Serum Cytokines: Blood is collected at various time points (e.g., 2, 4, 6 hours) after LPS injection to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Tissue Analysis: Organs such as the lungs and liver can be harvested to measure MPO activity as an index of neutrophil sequestration.
-
Visualizations
Signaling Pathway
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Adlupulone Content in Different Hop Cultivars: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of adlupulone (B1665543) content across various hop (Humulus lupulus L.) cultivars. This compound, a beta-acid found in hop resin, is of increasing interest to the scientific community for its potential pharmacological activities, including antidepressant-like and antibacterial effects.[1] This document summarizes quantitative data on this compound concentrations, details the experimental protocols for its quantification, and illustrates relevant biological pathways and experimental workflows.
Data Presentation: this compound Content in Hop Cultivars
The concentration of this compound, along with other beta-acids like lupulone (B1675512) and colupulone (B1216029), varies among different hop varieties.[2][3] this compound typically constitutes approximately 10% to 15% of the total beta-acids in hops.[2][4] The table below summarizes the this compound content as a percentage of total beta-acids in various hop cultivars, based on available scientific literature. It is important to note that many analytical methods quantify lupulone and this compound together due to their structural similarities.[5][6][7][8][9]
| Hop Cultivar | Type | This compound (% of Total β-acids) | Notes |
| General Range | Aroma & Bittering | 10 - 15% | [2][4] |
| Wye Challenger (WC) | Dual-Purpose | Data for lupulone + this compound | [5] |
| Wye Target (WT) | Bittering | Data for lupulone + this compound | [5] |
| Golding (G) | Aroma | Data for lupulone + this compound | [5] |
| Alliance (A) | Aroma | Data for lupulone + this compound | [5] |
| WGV (Wye G. Valley) | Aroma | Data for lupulone + this compound | [5] |
| Romanian Cultivars | Aroma & Bittering | Data for lupulone + this compound | [7] |
| South Island (NZ) Cultivars | Various | Data for lupulone + this compound | [6] |
Note: The characterization of a hop's profile is largely determined by the ratio of its alpha to beta acids.[3] Aroma varieties often exhibit a ratio close to 1:1, while many cultivated hops have a ratio nearer to 2:1.[3]
Experimental Protocols
The quantification of this compound and other beta-acids in hops is primarily achieved through chromatographic techniques. The following is a generalized protocol based on methods described in the scientific literature.
Protocol: Quantification of this compound in Hops by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation and Extraction:
-
Grinding: Dry hop cones or pellets are finely ground to increase the surface area for efficient extraction.
-
Extraction Solvent: A certified organic solvent, typically methanol (B129727) or ethanol, is used for extraction.
-
Extraction Process: A known mass of the ground hop sample is suspended in the extraction solvent. The mixture is then agitated, often using sonication or mechanical shaking, for a specified period (e.g., 60 minutes) to ensure complete extraction of the bitter acids.
-
Filtration: The resulting extract is filtered, initially through a coarse filter to remove solid hop material, followed by fine filtration through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter before HPLC analysis.
2. HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is used.
-
Column: A reverse-phase C18 column is typically employed for the separation of hop acids.
-
Mobile Phase: The mobile phase is usually a mixture of an organic solvent (e.g., methanol) and an acidified aqueous solution (e.g., water with formic acid). The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) conditions.
-
Detection: The eluting compounds are monitored at a specific wavelength, typically around 314 nm for beta-acids.
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of beta-acids. In many cases, a combined standard for lupulone and this compound is used.[8][9]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound content in hop cultivars.
Representative Signaling Pathway
This compound has been noted for its potential antidepressant-like effects. While the precise signaling pathways are still under investigation, a plausible mechanism involves the modulation of neurotransmitter systems and neurotrophic factor signaling, which are known targets for antidepressant action.[10][11][12][13] The following diagram illustrates a generalized signaling pathway potentially influenced by this compound.
Furthermore, beta-acids from hops, including this compound, have demonstrated antibacterial properties.[1] The mechanism of action for the antibacterial effects of similar natural compounds often involves the disruption of the bacterial cell membrane and wall, interference with nucleic acid and protein synthesis, and inhibition of biofilm formation.[14][15][16][17]
References
- 1. Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. beerandbrewing.com [beerandbrewing.com]
- 4. asbcnet.org [asbcnet.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [researcharchive.lincoln.ac.nz]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 9. mtc-usa.com [mtc-usa.com]
- 10. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lateral septum adenosine A2A receptors control stress-induced depressive-like behaviors via signaling to the hypothalamus and habenula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A distinct transcriptional signature of antidepressant response in hippocampal dentate gyrus granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Progress on the Antibacterial Activity of Natural Flavonoids [mdpi.com]
- 16. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Capacities of Adlupulone and Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
The quest for potent, naturally derived antioxidant compounds is a cornerstone of research in nutrition, pharmacology, and drug development. Among the plethora of phytochemicals, the prenylated flavonoids from hops (Humulus lupulus L.), notably Xanthohumol, and the beta-acid Adlupulone, have garnered significant interest. This guide provides a detailed, head-to-head comparison of the antioxidant capacities of this compound and Xanthohumol, supported by available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Executive Summary
While both this compound and Xanthohumol, constituents of the hop plant, are recognized for their biological activities, current research indicates a significant disparity in their antioxidant capacities. Xanthohumol has been extensively studied and demonstrates robust antioxidant effects through various mechanisms, including direct radical scavenging and the activation of the Nrf2 signaling pathway. In contrast, direct quantitative data for this compound's antioxidant activity is limited in publicly available literature. However, some studies suggest that its contribution to the overall antioxidant profile of hop extracts may be less pronounced than that of Xanthohumol.
Data Presentation: Quantitative Antioxidant Assays
The following table summarizes the available quantitative data on the antioxidant capacity of Xanthohumol. Direct comparable values for this compound are not widely reported in the scientific literature.
| Antioxidant Assay | Xanthohumol | This compound | Reference |
| DPPH Radical Scavenging Activity (IC50) | Did not show obvious scavenging effect in one study. | Data not available | [1] |
| ABTS Radical Scavenging Activity (TEAC) | 0.32 ± 0.09 µmol·L⁻¹ | Data not available | [2] |
| FRAP (Ferric Reducing Antioxidant Power) (TEAC) | 0.27 ± 0.04 µmol·L⁻¹ | Data not available | [1] |
| ORAC (Oxygen Radical Absorbance Capacity) | Positive correlation with ORAC values in hop extracts. | Negative correlation with ORAC values in hop extracts.[3] | [3] |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox.
Mechanistic Insights: The Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effect of Xanthohumol is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like Xanthohumol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play a crucial role in cellular defense against oxidative stress. The specific mechanisms of this compound's antioxidant action are less well-defined in the literature.
Figure 1: Xanthohumol-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are representative of standard procedures used in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Principle: Antioxidant + DPPH• (violet) → Antioxidant-H + DPPH-H (yellow)
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction mixture: A specific volume of the test compound (this compound or Xanthohumol) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.
References
Adlupulone vs. Traditional Antibiotics: A Comparative Efficacy Analysis Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (S. aureus) strains, particularly methicillin-resistant S. aureus (MRSA), presents a formidable challenge in clinical settings. This has spurred research into novel antimicrobial compounds, including those derived from natural sources. Adlupulone (B1665543), a beta-acid found in hops (Humulus lupulus), has demonstrated significant antibacterial activity against Gram-positive bacteria. This guide provides a comprehensive comparison of the efficacy of this compound and its related compounds (lupulones) against S. aureus, benchmarked against a panel of traditional antibiotics.
Quantitative Efficacy Data
The antibacterial efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. The following tables summarize the available MIC data for this compound's close analogs, lupulone (B1675512) and colupulone, and a range of traditional antibiotics against various strains of S. aureus. It is important to note that direct comparative studies of this compound against a wide array of traditional antibiotics are limited; therefore, the data presented is a compilation from various sources.
Table 1: Minimum Inhibitory Concentration (MIC) of Lupulones and Traditional Antibiotics against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Compound/Antibiotic | S. aureus Strain | MIC (µg/mL) |
| Lupulone/Adlupulone | B. subtilis (proxy for Gram-positive) | 0.98[1] |
| Lupulone | S. aureus | 6.25 - 12.5 |
| Colupulone | S. aureus | 9.8 - 19.5[2] |
| Vancomycin | ATCC 29213 | 1.0[3][4][5][6][7] |
| Daptomycin | ATCC 29213 | 0.25 - 1[8] |
| Linezolid | ATCC 29213 | 2.0[9][10][11] |
| Oxacillin | ATCC 29213 | ≤2[12][13][14][15][16] |
| Clindamycin | ATCC 29213 | <0.5[17][18] |
| Ceftaroline | ATCC 29213 | ≤1[19][20][21] |
Table 2: Minimum Inhibitory Concentration (MIC) of Lupulones and Traditional Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Antibiotic | S. aureus Strain | MIC (µg/mL) |
| Lupulone | MRSA Clinical Isolates | 9.8 - 19.5[2] |
| Colupulone | MRSA Clinical Isolates | 19.5 - 39[2] |
| Vancomycin | MRSA Clinical Isolates | 1.0 - 2.0[6] |
| Daptomycin | MRSA Clinical Isolates | <1[8] |
| Linezolid | MRSA Clinical Isolates | 2.0[10] |
| Ceftaroline | MRSA Clinical Isolates | 0.5 - 1.0[19] |
Mechanism of Action
This compound and Related Beta-Acids
The primary antibacterial mechanism of this compound and other hop-derived beta-acids against S. aureus is the disruption of the bacterial cell membrane. This leads to a loss of membrane potential, leakage of essential intracellular components, and ultimately, cell death. This mechanism is distinct from many traditional antibiotics and may be effective against strains that have developed resistance to other drug classes.
Traditional Antibiotics
Traditional antibiotics employ a variety of mechanisms to inhibit or kill S. aureus:
-
β-Lactams (e.g., Oxacillin): Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).
-
Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Lipopeptides (e.g., Daptomycin): Disrupt the bacterial cell membrane potential in a calcium-dependent manner.
-
Oxazolidinones (e.g., Linezolid): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
-
Lincosamides (e.g., Clindamycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
-
Cephalosporins (e.g., Ceftaroline): A newer class of β-lactams that also inhibit cell wall synthesis and are effective against MRSA.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antibacterial efficacy. The following outlines the general protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Protocol Details:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: S. aureus is cultured overnight on a suitable agar (B569324) medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plate is incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test to assess the killing activity of the compound.
Protocol Details:
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol Details:
-
Preparation: A standardized inoculum of S. aureus (e.g., 1 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure: The test compound is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial agent is also included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Conclusion
References
- 1. Lipid depletion enables permeation of Staphylococcus aureus bacteria through human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotics’ mode of action observed in the bacterial cell membrane - News - Utrecht University [uu.nl]
- 5. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus Sensitivity to Membrane Disrupting Antibacterials Is Increased under Microgravity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipidomic and Ultrastructural Characterization of the Cell Envelope of Staphylococcus aureus Grown in the Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daptomycin disrupts membrane potential in growing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The α-Cyclodextrin/Moringin Complex: A New Promising Antimicrobial Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular mechanisms of membrane targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Adlupulone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Adlupulone, a beta-bitter acid found in hops (Humulus lupulus). This compound is noted for its contribution to the flavor profile of beer and is also studied for its potential health benefits, including anti-inflammatory, antioxidant, and antibacterial properties.[1][2] Accurate quantification is essential for quality control in the brewing industry and for research and development in the pharmaceutical sector.
The primary analytical techniques for the quantification of this compound and related hop acids are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] This guide will compare these methods based on their performance characteristics and provide detailed experimental protocols.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is critical and impacts sensitivity, selectivity, and throughput.[6] The following table summarizes the typical performance characteristics of HPLC with UV detection and LC-MS/MS for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (RSD%) | < 5% | < 3% |
| Limit of Detection (LOD) | ~10-50 ng/mL | < 1 ng/mL[7][8] |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | 0.5-1.0 ng/mL[7][8] |
| Selectivity | Moderate; potential for co-elution with structurally similar compounds. Some HPLC methods may not separate n-lupulone and this compound.[9] | High; mass-to-charge ratio detection provides excellent specificity. |
| Throughput | Lower; typical run times are several minutes per sample.[6] | Higher; modern UHPLC-MS/MS systems can achieve run times of around 1-2.5 minutes.[5][6] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and LC-MS/MS are outlined below. These protocols are based on established methods for hop bitter acids and provide a framework for laboratory implementation.[6][10]
Effective sample preparation is crucial to remove interfering substances from the sample matrix.
-
Solid Samples (e.g., Hop Pellets, Plant Material):
-
Perform a solvent extraction using an organic solvent such as methanol (B129727) or ethanol.[3]
-
Place the solid sample in a centrifuge tube with the solvent and shake to extract the analytes.[11]
-
Separate the sample matrix from the extract by centrifugation or filtration.[11]
-
-
Liquid Samples (e.g., Beer, Extracts):
-
For beer samples, decarbonate by manual shaking.[12]
-
Perform a protein precipitation or liquid-liquid extraction. For protein precipitation, perchloric acid can be used, followed by centrifugation.[6]
-
If liquid-liquid extraction is used, evaporate the organic solvent and reconstitute the residue in the mobile phase.[6]
-
Dilute the sample as needed with a mixture of the initial mobile phase components.[12]
-
This method is suitable for the routine quantification of this compound in quality control settings.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is commonly used.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at approximately 230 nm.
-
Injection Volume: 10-20 µL.
-
This method offers high sensitivity and selectivity, making it ideal for research and trace-level quantification.
-
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred for faster analysis times.[6]
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient runs from 5% to 75% of the organic solvent in 8 minutes.[13]
-
Flow Rate: 0.2-0.5 mL/min.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often used for prenylflavonoids and related compounds.[5][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Spray Voltage: Optimized for the specific instrument, typically around -4500 V for negative mode.[13]
-
Temperature: ESI temperatures can be set around 450 °C.[13]
-
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: A potential signaling pathway for this compound's biological activity.
References
- 1. Buy this compound | 35049-54-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of co-, n-, and ad-lupulone in hop-based dietary supplements and phytopharmaceuticals and modulation of their contents by the extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Development and Validation for UHPLC-MS-MS Determination of Hop Prenylflavonoids in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Method development and validation for ultra-high-pressure LC/MS/MS determination of hop prenylflavonoids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. env.go.jp [env.go.jp]
- 12. hopsteiner.us [hopsteiner.us]
- 13. ricerca.unich.it [ricerca.unich.it]
Synergistic Interactions of Adlupulone with Other Hop Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complex phytochemistry of the hop plant (Humulus lupulus) offers a rich source of bioactive compounds with a wide range of therapeutic and industrial applications. Among these, the beta-acid adlupulone (B1665543) has garnered interest for its potential biological activities. While research has often focused on the more abundant hop constituents like xanthohumol (B1683332) and other beta-acids such as lupulone (B1675512), emerging evidence suggests that the synergistic interplay between these compounds, including this compound, may be key to unlocking their full potential. This guide provides a comparative analysis of the synergistic effects of this compound with other hop compounds, supported by available experimental data and detailed methodologies.
Synergistic Antimicrobial Activity of this compound with other Beta-Acids
Beta-acids, including this compound, lupulone, and colupulone, are known for their antimicrobial properties, particularly against Gram-positive bacteria.[1][2] Studies suggest that the combined action of these homologues can result in enhanced antibacterial efficacy.
Quantitative Data on Antimicrobial Synergy
A study involving activity-guided fractionation of hop extracts identified a combination of lupulone and this compound as exhibiting the highest antibacterial activity against Bacillus subtilis.[1] Another investigation into mixtures of beta-acid homologues demonstrated that varying the ratios of co-lupulone to a mixture of n-lupulone and ad-lupulone significantly impacted both antioxidant and antibacterial activities, suggesting a complex synergistic relationship.[3][4]
| Hop Compound Combination | Target Organism | Observed Effect | Quantitative Data (MIC) | Reference |
| Lupulone + this compound | Bacillus subtilis | Highest antibacterial activity | 0.98 µg/mL | [1] |
| Mixture of co-lupulone, n-lupulone, and ad-lupulone | Staphylococcus aureus | Strongest antioxidant and antibacterial activity dependent on the ratio of homologues. A 1:4 mixture of co-lupulone to n-lupulone + ad-lupulone showed the strongest antioxidant activity. | 5.00 mg/L for the mixture with the highest proportion of n-lupulone + ad-lupulone. | [3][4] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method used to assess the synergistic, additive, or antagonistic effects of two or more compounds.[5][6]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and another hop compound (e.g., colupulone, lupulone).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial inoculum (e.g., Bacillus subtilis, Staphylococcus aureus) standardized to 0.5 McFarland turbidity
-
Stock solutions of purified this compound and the other hop compound in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Along the x-axis of the 96-well plate, create a two-fold serial dilution of this compound in MHB.
-
Along the y-axis, create a two-fold serial dilution of the second hop compound in MHB.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well.
-
-
Controls:
-
Include wells with only the medium (sterility control).
-
Include wells with the medium and bacterial inoculum (growth control).
-
Include wells with serial dilutions of each compound individually to determine their individual MICs.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)
-
-
Calculate the FIC Index (FICI):
-
FICI = FIC of this compound + FIC of Compound B
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifference
-
FICI > 4: Antagonism
-
-
Checkerboard assay workflow for synergy testing.
Potential Synergistic Anti-Inflammatory and Anticancer Effects
While direct quantitative data on the synergistic anti-inflammatory or anticancer effects of this compound with other specific hop compounds is limited in the currently available literature, the known mechanisms of action of these compounds suggest potential for synergy.
Hop bitter acids, including humulones (alpha-acids) and lupulones (beta-acids), have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory pathways.[7] For instance, humulone (B191422) has been shown to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. It is plausible that this compound, in combination with humulone or other anti-inflammatory hop compounds like xanthohumol, could lead to a more potent inhibition of these pathways.
In the context of cancer, lupulone has been identified as a potent antiproliferative agent, in some cases more so than xanthohumol.[8][9] Given that this compound is a structural analogue of lupulone, it may share similar mechanisms of action, such as the induction of apoptosis.[9] Combining this compound with xanthohumol, which is known to target multiple signaling pathways involved in cancer progression, could result in a multi-pronged attack on cancer cells, potentially leading to synergistic effects.[10][11]
Hypothesized synergistic inhibition of signaling pathways.
Future Directions and Research Needs
The current body of research strongly suggests the potential for synergistic interactions between this compound and other hop compounds. However, there is a clear need for more targeted studies to quantify these effects and elucidate the underlying mechanisms. Future research should focus on:
-
Systematic synergy screening: Employing methods like the checkerboard assay to evaluate a wide range of combinations of this compound with other hop compounds (alpha-acids, other beta-acids, and prenylflavonoids) against a panel of clinically relevant bacteria, cancer cell lines, and in inflammatory models.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by these synergistic combinations.
-
In vivo validation: Translating promising in vitro findings into animal models to assess the efficacy and safety of these combinations in a physiological context.
By systematically exploring the synergistic potential of this compound with its fellow hop constituents, the scientific community can pave the way for the development of novel, more effective therapeutic agents and natural health products.
References
- 1. Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Antioxidant and Antibacterial Activities of β-Acid Homologue Mixtures with Different Ratios from Hops [spkx.net.cn]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. clyte.tech [clyte.tech]
- 7. The Anti-Inflammatory Effect of Humulus lupulus Extract In Vivo Depends on the Galenic System of the Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C26H38O4 | CID 9909740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Metabolomics of Hop Varieties with High Adlupulone Content: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of hop (Humulus lupulus) varieties distinguished by their high adlupulone (B1665543) content. This compound, a beta-acid analogue, is a key secondary metabolite in hop cones, contributing to the overall chemical profile and potential bioactivity of hop extracts. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced metabolomic differences between hop cultivars and the methodologies for their analysis.
Data Presentation: Comparative Analysis of Beta-Acid Profiles
The following table summarizes the beta-acid composition of several hop varieties known for their relatively high total beta-acid content. This compound content is a consistent fraction of the total beta-acids, typically ranging from 10% to 15%.[1][2] The values presented here are compiled from various sources and may exhibit some variability due to factors such as growing conditions and harvest time.
| Hop Variety | Total Beta-Acids (% w/w) | Estimated this compound Content (% w/w) | Predominant Beta-Acid Analogues (other than this compound) |
| Polaris | 5.0 - 6.5[3] | 0.50 - 0.98 | Lupulone, Colupulone |
| Huell Melon | 7.0 - 8.0[3] | 0.70 - 1.20 | Lupulone, Colupulone |
| Mandarina Bavaria | 4.0 - 7.0[3] | 0.40 - 1.05 | Lupulone, Colupulone |
| Galena | High (not specified)[3] | - | Lupulone, Colupulone |
| Vital | ~7.30[4] | 0.73 - 1.10 | Lupulone, Colupulone |
| Gaia | ~7.30[4] | 0.73 - 1.10 | Lupulone, Colupulone |
| Cascade | 3.87 - 8.00 | 0.39 - 1.20 | Lupulone, Colupulone |
Note: The estimated this compound content is calculated based on the reported range of 10-15% of the total beta-acid content.
Experimental Protocols
A standardized and reproducible methodology is critical for the comparative metabolomic analysis of hop varieties. The following protocols outline the key steps for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation and Extraction of Bitter Acids
This protocol is designed for the efficient extraction of beta-acids, including this compound, from dried hop cones.
Materials and Equipment:
-
Dried hop cones
-
Liquid nitrogen
-
Mortar and pestle or analytical mill
-
Extraction solvent (e.g., methanol, ethanol, or acetone)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Freeze approximately 1 gram of dried hop cones with liquid nitrogen.
-
Grind the frozen hop cones into a fine powder using a pre-chilled mortar and pestle or an analytical mill.
-
Accurately weigh approximately 100 mg of the hop powder into a centrifuge tube.
-
Add 10 mL of the extraction solvent to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vial at -20°C until LC-MS analysis.
LC-MS/MS Analysis of Hop Bitter Acids
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and other beta-acids.[5][6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds of interest. The specific gradient profile should be optimized for the separation of beta-acid analogues.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted metabolomics. For this compound, specific precursor-to-product ion transitions should be determined using a standard.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound, a member of the beta-acid family, originates from the branched-chain amino acid isoleucine. This pathway involves a series of enzymatic reactions within the lupulin glands of the hop cone.
Experimental Workflow for Comparative Metabolomics
The following diagram illustrates a typical workflow for the comparative metabolomic analysis of different hop varieties to identify and quantify compounds like this compound.
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. beerandbrewing.com [beerandbrewing.com]
- 3. List of hop varieties - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Quantification of Hop-Derived Bitter Compounds in Beer Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Adlupulone: A Guide for Laboratory Professionals
Adlupulone, a beta-bitter acid derived from hops (Humulus lupulus), is known for its antimicrobial and potential anticancer activities.[1][2] Understanding its chemical and physical properties is fundamental to establishing a safe disposal protocol.
Key Chemical and Physical Properties of this compound
A summary of this compound's relevant properties is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈O₄ | [1][3] |
| Molecular Weight | 414.58 g/mol | [4] |
| CAS Number | 35049-54-8 | [3][5] |
| Melting Point | 63 - 66°C | [4] |
| Storage Temperature | 0 - 4°C for short term, -20°C for long term | [2] |
| Chemical Class | Beta-bitter acid | [3] |
This compound Disposal Protocol: A Step-by-Step Guide
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is based on standard practices for chemical waste disposal and should be conducted in accordance with institutional and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and chemical-resistant waste container. Avoid mixing with incompatible waste streams. The solvent used will dictate the specific liquid waste stream.
3. Labeling: Properly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The concentration and solvent (for liquid waste)
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
4. Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials. Follow the recommended storage temperatures for this compound to prevent degradation.[2]
5. Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and approved waste disposal contractor.[6] Provide the contractor with all necessary information regarding the chemical waste. Never dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Environmental and Safety Considerations
While specific data on the environmental hazards of this compound is limited, its biological activity, including antimicrobial properties, suggests that its release into the environment should be avoided.[1][2] Improper disposal could potentially impact aquatic life and microbial ecosystems. Adherence to the outlined disposal procedures is essential to mitigate these risks and ensure a safe laboratory environment. For any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) department is strongly recommended.
References
Essential Safety and Logistical Information for Handling Adlupulone
For Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the safe handling and disposal of Adlupulone in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, the following recommendations are based on general best practices for handling chemical compounds with unknown hazards. It is crucial to handle this substance in accordance with good industrial hygiene and safety practices.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Tight-sealing safety goggles.[1] | To protect eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | To prevent skin contact with the compound. Gloves should be inspected before use and changed regularly. |
| Body Protection | Protective clothing, such as a lab coat.[1] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator.[1] | Recommended if exposure limits are exceeded, if irritation is experienced, or if working with a powder form of the compound that may generate dust.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination.
Preparation and Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
